5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
GYCDKDBEGNWKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted indole-3-carbaldehyde, it serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. This document will delve into its chemical properties, a detailed synthetic pathway, its reactivity, and prospective applications, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a solid at room temperature. Its core structure consists of a bicyclic indole system substituted at the 5-position with a benzyloxy group, at the 6-position with a methyl group, and at the 3-position with a formyl group. These functional groups dictate its chemical behavior and potential for further derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₂ | N/A |
| Molecular Weight | 265.31 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. | General knowledge of similar compounds |
Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
The synthesis of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde can be achieved through a two-step process: first, the synthesis of the precursor, 5-(benzyloxy)-6-methyl-1H-indole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.
Synthesis of the Precursor: 5-(Benzyloxy)-6-methyl-1H-indole
A plausible route to 5-(benzyloxy)-6-methyl-1H-indole involves the protection of the hydroxyl group of 6-methyl-1H-indol-5-ol with a benzyl group.
Experimental Protocol:
-
Dissolution: Dissolve 6-methyl-1H-indol-5-ol in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature. This will deprotonate the hydroxyl group, forming an alkoxide.
-
Benzylation: Add benzyl bromide to the reaction mixture. The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the bromide to form the benzyl ether.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from a substituted amide (like DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[1][2]
Reaction Mechanism:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[1]
-
Formylation Reaction: In a separate flask, dissolve the precursor, 5-(benzyloxy)-6-methyl-1H-indole, in anhydrous DMF.
-
Addition: Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium carbonate, until the pH is alkaline.[1] This step is often exothermic and should be performed with caution. The product may precipitate as a solid.
-
Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Logical Flow of Synthesis:
Caption: Relationship between the reactivity of the title compound and its potential applications.
Conclusion
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Vilsmeier-Haack formylation of the corresponding indole precursor, is a well-established and versatile method. The presence of multiple functional groups allows for a wide array of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1873-1885.
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
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Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
- Fujii, T., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1547-1553.
- Beer, R. J. S., et al. (1953). 363. The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1953, 2223-2226.
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University of Bristol. (2019). Preparation of 5,6-Dihydroxyindole. [Link]
- Silveira, C. C., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o979.
- Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Synlett. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. [Link]
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Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. [Link]
- Ismail, S. S., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691.
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ResearchGate. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]
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European Journal of Chemistry. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. [Link]
-
European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
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Unraveling the Molecular Identity of Cinnamylamine: A Technical Guide for Researchers
An in-depth examination of the molecular structure, weight, and key chemical identifiers for cinnamylamine and its associated salts, compounds often central to synthetic chemistry and drug discovery. This guide addresses the ambiguity surrounding CAS 6953-22-6, providing clarity on the likely intended compound of interest.
Introduction: Clarifying the Chemical Identity
Researchers in the fields of medicinal chemistry, organic synthesis, and materials science frequently encounter a vast array of chemical entities, each uniquely identified by its CAS (Chemical Abstracts Service) number. While this system provides a standardized nomenclature, discrepancies and obsolete identifiers can occasionally lead to confusion. The CAS number 6953-22-6 presents such a case, as extensive database searches fail to retrieve a specific corresponding chemical entity.
Through careful analysis of related chemical structures and nomenclature, it is highly probable that inquiries regarding CAS 6953-22-6 are directed towards 3-phenyl-2-propen-1-amine , commonly known as cinnamylamine , or its hydrochloride salt. This guide will, therefore, focus on the definitive molecular structure and weight of cinnamylamine and its related, correctly identified compounds, providing a foundational resource for scientific and drug development professionals.
Molecular Structure and Isomerism
The core structure of cinnamylamine features a phenyl group attached to a three-carbon propenylamine chain. The presence of a double bond in this chain gives rise to geometric isomerism, resulting in two distinct forms: the (E)-isomer (trans) and the (Z)-isomer (cis).
-
(E)-Cinnamylamine: This isomer is the more stable and commonly encountered form. The amino group and the phenyl group are on opposite sides of the double bond, minimizing steric hindrance.
-
(Z)-Cinnamylamine: In this configuration, the amino group and the phenyl group are on the same side of the double bond, leading to increased steric strain.
The specific stereochemistry is a critical determinant of the molecule's physical properties and biological activity.
Visualizing the Molecular Structure
The following diagram illustrates the chemical structure of (E)-cinnamylamine.
Caption: Molecular structure of (E)-3-phenyl-2-propen-1-amine.
Molecular Weight and Formula
The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (E)-3-Phenylprop-2-en-1-amine | 4335-60-8 | C₉H₁₁N | 133.19[1] |
| Cinnamylamine Hydrochloride | 5586-89-0 | C₉H₁₂ClN | 169.65 |
It is important to note that the molecular weight will differ for the free base and its corresponding salts due to the addition of the salt-forming species (e.g., HCl).
Related Chemical Entities and Their Identifiers
To aid researchers in accurately identifying and sourcing the correct compound, the following table provides CAS numbers and synonyms for closely related structures.
| Chemical Name | Synonyms | CAS Number |
| (E)-3-Phenylprop-2-en-1-amine | trans-Cinnamylamine | 4335-60-8[1] |
| 3-Phenyl-2-propyn-1-amine Hydrochloride | 3-Phenylpropargylamine hydrochloride | 30011-36-0 |
Experimental Protocols: A Note on Synthesis and Analysis
The synthesis of cinnamylamine derivatives often involves the reduction of cinnamaldehyde oxime or the reductive amination of cinnamaldehyde. The choice of synthetic route can influence the isomeric purity of the final product.
Workflow for Isomeric Purity Analysis:
Caption: A generalized workflow for the synthesis and analysis of cinnamylamine.
Detailed experimental protocols for the synthesis and characterization of cinnamylamine can be found in standard organic chemistry literature and chemical databases. Key analytical techniques for confirming the molecular structure and purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms and for distinguishing between (E) and (Z) isomers based on coupling constants and chemical shifts.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can offer insights into the fragmentation patterns of the molecule.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers and determining the purity of the synthesized compound.
Conclusion
While the CAS number 6953-22-6 appears to be an invalid or obsolete identifier, the likely compound of interest for researchers is 3-phenyl-2-propen-1-amine (cinnamylamine). This technical guide provides a comprehensive overview of its molecular structure, weight, and key identifiers for its common isomers and salts. By utilizing the correct CAS numbers and understanding the structural nuances of cinnamylamine, researchers can ensure the integrity and reproducibility of their scientific endeavors.
References
-
(E)-3-Phenylprop-2-en-1-amine. Pharmaffiliates. [Link]
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The 5-Benzyloxy-6-Methylindole-3-Carboxaldehyde Scaffold: A Technical Guide for Drug Discovery
Introduction: The Indole Nucleus as a Privileged Scaffold in Oncology
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved therapeutics.[1][2] Its unique electronic properties and the ability of its fused bicyclic structure to engage in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an ideal framework for designing targeted therapies.[3] Within this class, indole-3-carboxaldehyde (I3A) derivatives have emerged as particularly versatile building blocks for developing novel agents against a range of diseases, most notably cancer.[4][5] Structural modifications on the indole core have been shown to profoundly influence biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] This guide focuses on a specific, promising scaffold: 5-benzyloxy-6-methylindole-3-carboxaldehyde . We will provide a technical overview of its synthesis, its potential as a kinase inhibitor targeting critical oncogenic pathways, and detailed protocols for its evaluation.
Chemical Synthesis of the Scaffold
The synthesis of 5-benzyloxy-6-methylindole-3-carboxaldehyde is most efficiently achieved via a two-stage process: first, the preparation of the substituted indole precursor, followed by a regioselective formylation at the C3 position.
Stage 1: Synthesis of the 5-Benzyloxy-6-methylindole Precursor
While direct synthesis routes for 5-benzyloxy-6-methylindole are not extensively documented, a reliable pathway can be constructed from commercially available starting materials, such as 5-hydroxy-6-methylindole. The critical step is the protection of the hydroxyl group as a benzyl ether.
Protocol: Benzylation of 5-Hydroxy-6-methylindole
-
Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxy-6-methylindole (1.0 eq) in a suitable polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.
-
Alkylation : Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-benzyloxy-6-methylindole.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the classic and highly efficient method for introducing a formyl (-CHO) group at the electron-rich C3 position of the indole nucleus.[6][7] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Protocol: Vilsmeier-Haack Formylation of 5-Benzyloxy-6-methylindole
-
Vilsmeier Reagent Formation : In a three-necked flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[6]
-
Formylation Reaction : In a separate flask, dissolve the 5-benzyloxy-6-methylindole (1.0 eq) from Stage 1 in anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating : After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
Work-up and Hydrolysis : Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is > 8. This step hydrolyzes the intermediate iminium salt to the aldehyde.[7]
-
Isolation and Purification : The product, 5-benzyloxy-6-methylindole-3-carboxaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the product with dichloromethane or ethyl acetate. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield the final scaffold.
Experimental Workflow for Scaffold Evaluation
A systematic evaluation of the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold and its derivatives involves a tiered screening approach, starting with broad cytotoxicity assays, followed by specific enzymatic assays against hypothesized targets.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. [8][9]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. [8]2. Compound Treatment : Prepare serial dilutions of the test compounds (derived from the scaffold) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. [8]3. MTT Addition : After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [10]4. Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [9]5. Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity. [11]
-
Reagent Preparation : Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., recombinant human PI3K or Akt) and the appropriate substrate in the assay buffer. Prepare a serial dilution of the test inhibitor. [11]2. Kinase Reaction : In a white, opaque 384-well plate, add the test inhibitor solution, followed by the diluted kinase enzyme solution.
-
Initiation : Start the reaction by adding a mixture of the substrate and ATP (at or near its Kₘ concentration). Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection : Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes. [11]6. Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value. [11]
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific IC₅₀ values for the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold are not yet published, data from related indole derivatives provide a framework for anticipated activity and guide SAR studies.
| Scaffold Class | Target/Activity | Representative IC₅₀ Values | Key SAR Observations |
| Indole-3-Carbinol (I3C) / DIM | PI3K/Akt Inhibition | Effective inhibition observed, specific IC₅₀ varies by cell line | The core indole structure is essential for activity against the PI3K/Akt pathway. [12][13] |
| Substituted Indoles | Kinase Inhibition (general) | Varies from nM to µM range | Substitutions at C4, C5, and C6 positions of the indole ring are critical for modulating kinase inhibitory potency and selectivity. [2] |
| 5-Substituted Indoles | Src Kinase Inhibition | 5-Bromo or 5-methoxy substitutions enhance anticancer activity. [14] | Electron-donating or halogen groups at C5 often improve potency. [14] |
| Indole-3-Carboxaldehyde Derivatives | Anticancer (various cell lines) | Generally in the low micromolar range (e.g., 2-15 µM) | Derivatization of the C3-aldehyde into Schiff bases or chalcones is a common strategy to enhance cytotoxicity. [4][15] |
For the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold, the SAR can be systematically explored:
-
C5-Position : The benzyloxy group serves as a large, moderately lipophilic substituent. Its size and potential for π-stacking can be compared against smaller alkoxy groups (methoxy, ethoxy) or halogens (chloro, bromo) to probe the steric and electronic requirements of the target's binding pocket.
-
C6-Position : The small methyl group can be compared to hydrogen or larger alkyl groups to understand the steric tolerance at this position.
-
C3-Position : The aldehyde is a key chemical handle. It can be converted into various functional groups (e.g., Schiff bases, hydrazones, chalcones) to extend the molecule and explore new interaction sites, a strategy proven effective for other I3A derivatives. [5]
Conclusion and Future Directions
The 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. Its synthesis is achievable through established and reliable chemical methodologies. By leveraging the extensive knowledge base on related indole derivatives, a rational, hypothesis-driven drug discovery program can be initiated. The provided experimental workflows for cytotoxicity and in vitro kinase screening offer a clear path for evaluating synthesized analogs. Future work should focus on the synthesis of a focused library of derivatives with modifications at the C3, C5, and C6 positions to build a comprehensive SAR profile and identify lead compounds with potent and selective anticancer activity.
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Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 19-32. Available at: [Link]
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Huang, W. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 967-970. Available at: [Link]
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Popolo, A., et al. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology. Available at: [Link]
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Helal, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]
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Bentham Science Publishers. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Bentham Science. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Bergel, F., & Morrison, A. L. (1943). 5-Hydroxyindole. Journal of the Chemical Society (Resumed), 17. Available at: [Link]
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Burton, H., & Stoves, J. L. (1937). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1726. Available at: [Link]
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EMBL-EBI. (n.d.). In Vitro Kinase Inhibition Assay. ChEMBL. Available at: [Link]
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Kamal, A., et al. (2015). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 275-296. Available at: [Link]
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Kumar, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2750. Available at: [Link]
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Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]
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Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3636-3640. Available at: [Link]
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Wu, X., et al. (2013). Three dimensional quantitative structure-activity relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors. International Journal of Molecular Sciences, 14(6), 12037-12053. Available at: [Link]
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Sharma, P., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27487-27515. Available at: [Link]
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Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 173. Available at: [Link]
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biological activity of 5-benzyloxy-6-methyl-1H-indole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Benzyloxy-6-methyl-1H-indole Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, promising subclass: 5-benzyloxy-6-methyl-1H-indole derivatives. We delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds across several key biological domains. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and selective monoamine oxidase-B (MAO-B) inhibitory activities. Detailed experimental protocols, data interpretation frameworks, and mechanistic pathway diagrams are provided to facilitate further research and development in this area.
Introduction: The Significance of the Indole Scaffold
The indole ring system, an aromatic heterocyclic compound, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. The versatility of the indole scaffold has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory (Indomethacin), antimicrobial (Indolmycin), and anticancer agents.[1][3]
The focus of this guide, the 5-benzyloxy-6-methyl-1H-indole core, is of particular interest due to its specific substitution pattern. The benzyloxy group at the 5-position introduces a bulky, hydrophobic moiety that can significantly influence receptor binding and selectivity, while the methyl group at the 6-position can modulate metabolic stability and electronic properties. This guide will explore how these structural features contribute to the significant biological activities observed in this class of molecules.
Synthesis Strategies for the 5-Benzyloxy-6-methyl-1H-indole Core
The successful investigation of biological activity is predicated on the efficient synthesis of the target compounds. The Fischer indole synthesis is a classic and highly versatile method for creating indole rings from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] This method is readily adaptable for producing substituted indoles like the 5-benzyloxy-6-methyl derivative.
A generalized synthetic workflow involves the preparation of a suitably substituted phenylhydrazine, followed by condensation with a ketone and subsequent acid-catalyzed cyclization (indolization).
Anticancer Activity
Indole derivatives have demonstrated remarkable anti-proliferative activity against a range of human cancers.[3][5] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are dysregulated in cancer.[3][6]
Mechanism of Action
Derivatives of the 5-benzyloxy-6-methyl-1H-indole scaffold are hypothesized to exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. Indole derivatives can initiate the apoptotic cascade, leading to the selective elimination of rapidly dividing cancer cells.[6]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from progressing through division.[6]
-
Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. These derivatives may target key enzymes like Epidermal Growth Factor Receptors (EGFR), which are often overactive in tumors and drive their growth.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[7]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzyloxy-6-methyl-1H-indole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Irinotecan).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]
Data Presentation: IC50 Values
The results of the MTT assay are typically summarized in a table to compare the potency of different derivatives against various cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Derivative 1 | 10.5 | 15.2 | 25.1 |
| Derivative 2 | 5.8 | 9.1 | 12.4 |
| Irinotecan | 2.1 | 3.5 | 4.0 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[8] Indole derivatives have shown significant promise as a source of new antibacterial and antifungal compounds.[1][9]
Mechanism of Action
The antimicrobial action of indole derivatives can be attributed to several factors:
-
Biofilm Inhibition: Many pathogenic bacteria form biofilms, which protect them from antibiotics. Indole agents can inhibit the formation of these biofilms or even eradicate established ones.[9][10]
-
Efflux Pump Inhibition: Some bacteria resist antibiotics by actively pumping them out of the cell using efflux pumps. Indole derivatives have been identified as inhibitors of these pumps, such as the NorA efflux pump in Staphylococcus aureus, thereby restoring antibiotic susceptibility.[8]
-
Disruption of Cell Integrity: The lipophilic nature of the indole core allows these molecules to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for its determination.[8]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Data Presentation: MIC Values
MIC values are tabulated to compare the efficacy of the compounds against a panel of clinically relevant microorganisms.
| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 | >128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Ampicillin | 4 | >256 | 8 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have been explored as anti-inflammatory agents, often targeting key enzymes and signaling pathways in the inflammatory response.[2][11]
Mechanism of Action
The anti-inflammatory effects of 5-benzyloxy-6-methyl-1H-indole derivatives can be mediated through:
-
Inhibition of Inflammatory Mediators: These compounds can suppress the production of key inflammatory molecules like nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13]
-
Modulation of Cytokines: They can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are central to the inflammatory cascade.[12][14]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the indole derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant by adding Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Data Presentation: NO Inhibition
| Compound | Concentration (µM) | NO Production (% of Control) | % Inhibition |
| Control | - | 100% | 0% |
| Derivative 1 | 10 | 65% | 35% |
| Derivative 1 | 25 | 40% | 60% |
| Derivative 1 | 50 | 22% | 78% |
Neurological Activity: Selective MAO-B Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Research has shown that the substitution pattern on the indole ring is critical for MAO selectivity.
Mechanism and Structure-Activity Relationship (SAR)
Remarkably, the presence of a benzyloxy group at the 5-position of the indole ring has been shown to confer high selectivity for MAO-B inhibition.[15] This is a crucial finding directly relevant to the 5-benzyloxy-6-methyl-1H-indole scaffold. The hydrophobic benzyloxy group is thought to fit favorably into a specific hydrophobic pocket within the active site of the MAO-B enzyme, which is absent in MAO-A. This structural complementarity is the basis for the selective inhibition.[15] N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, a related compound, was found to be a potent and highly selective MAO-B 'suicide' inhibitor, demonstrating the therapeutic potential of this chemical motif.[15]
Experimental Protocol: MAO-B Inhibition Assay
An in vitro assay can be used to determine the inhibitory potency and selectivity of the compounds.
Methodology:
-
Enzyme Source: Use a source of human MAO-A and MAO-B enzymes (e.g., recombinant enzymes or mitochondrial fractions from tissue).
-
Incubation: Pre-incubate the enzyme with various concentrations of the indole derivative.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate specific for MAO-B (e.g., kynuramine or benzylamine).
-
Reaction: Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Termination: Stop the reaction.
-
Detection: Measure the product formation using a fluorometer or scintillation counter.
-
Analysis: Calculate the IC50 or Ki values for both MAO-A and MAO-B to determine the potency and selectivity index (MAO-A IC50 / MAO-B IC50).
Conclusion and Future Perspectives
The 5-benzyloxy-6-methyl-1H-indole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The specific substitution pattern confers a unique profile of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and highly selective MAO-B inhibitory properties. The benzyloxy group at the 5-position appears particularly crucial for directing activity and selectivity, especially for MAO-B.
Future research should focus on synthesizing a library of analogues to further probe the structure-activity relationships, optimizing for potency and drug-like properties. Promising lead compounds identified from in vitro screens should be advanced into in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. The multifaceted biological activity of this scaffold suggests it could be a starting point for developing novel drugs to combat a range of complex human diseases.
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Arun, J., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. Available at: [Link]
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Balasubramanian, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]
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The Therapeutic Potential of Indole-3-Carbaldehyde Analogs in Oncology: A Technical Guide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, indole-3-carbaldehyde has emerged as a versatile starting point for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the therapeutic potential of indole-3-carbaldehyde analogs in oncology. We will explore their diverse mechanisms of action, from the induction of apoptosis and cell cycle arrest to the inhibition of key oncogenic signaling pathways. Furthermore, this guide will delve into the structure-activity relationships that govern their potency and selectivity, supported by a review of salient preclinical data. Detailed experimental protocols for the evaluation of these compounds are also provided, offering a practical resource for researchers in the field of drug discovery and development.
Introduction: The Rise of Indole-3-Carbaldehyde Analogs in Cancer Therapy
Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of innovative and effective therapeutic strategies.[1][2] The indole scaffold has garnered significant attention in oncology due to its presence in a wide array of natural and synthetic compounds with potent antiproliferative activities.[1][2] Indole-3-carbaldehyde, a key derivative, serves as a crucial building block for the synthesis of a diverse library of analogs with promising anticancer properties.[3][4] The inherent versatility of the indole-3-carbaldehyde structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target various cancer cell vulnerabilities.[3] This guide will provide a comprehensive overview of the current landscape of indole-3-carbaldehyde analogs as potential anticancer therapeutics, with a focus on their mechanistic diversity and the experimental methodologies used to validate their efficacy.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Indole-3-carbaldehyde analogs exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity is a significant advantage in combating the heterogeneity and adaptability of cancer cells.[5]
Induction of Apoptosis
A primary mechanism by which these analogs eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Analogs such as Indole-3-carbinol (I3C), a closely related compound, have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[6][8]
-
Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors, such as Fas, on the cancer cell surface.[9] Ligation of these receptors by their cognate ligands initiates a signaling cascade that leads to the activation of caspase-8 and, subsequently, the executioner caspases.[9]
-
Reactive Oxygen Species (ROS) Generation: Several indole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS).[6][7] Elevated ROS can induce oxidative stress, leading to DNA damage and triggering apoptosis through various signaling pathways.[6]
Cell Cycle Arrest
Indole-3-carbaldehyde analogs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M transitions.[5] This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, I3C has been reported to induce G1 arrest by upregulating the CDK inhibitors p21 and p27, and downregulating cyclins D1 and E, as well as CDKs 2, 4, and 6.[5]
Inhibition of Tubulin Polymerization
A significant number of indole derivatives function as microtubule-targeting agents.[3][10][11][12][13][14] They bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics is critical for the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]
Modulation of Key Signaling Pathways
Indole-3-carbaldehyde analogs can interfere with crucial signaling pathways that are often dysregulated in cancer.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis. I3C has been shown to inhibit the constitutive activation of STAT3 in pancreatic cancer cells, leading to the induction of apoptosis.[15]
-
NF-κB Pathway: Nuclear Factor-kappaB (NF-κB) is another transcription factor that promotes cancer cell survival by upregulating the expression of anti-apoptotic genes. I3C and its metabolites can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[5]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival. Some indole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[16]
Signaling Pathway Diagram: I3C-Mediated Apoptosis
Caption: I3C induces apoptosis through multiple pathways.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of indole-3-carbaldehyde analogs often begins with the commercially available indole-3-carbaldehyde as the starting material.[3] A common and versatile method for creating a diverse range of derivatives is through Schiff base condensation.[3][17] This reaction involves the condensation of the aldehyde group of indole-3-carbaldehyde with a primary amine, such as an arylamine or a sulfonohydrazide.[18][19]
General Synthesis of Schiff Base Derivatives
A typical synthetic route involves reacting indole-3-carbaldehyde with a substituted amine in a suitable solvent, often with catalytic acid or base, to yield the corresponding Schiff base (imine).[19][20] Further modifications can then be made to either the indole nucleus or the appended moiety to generate a library of analogs for screening.[19]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer activity of indole-3-carbaldehyde analogs. Some key findings include:
-
Substitution on the Indole Nitrogen: N-alkylation or N-benzylation of the indole ring can significantly enhance antiproliferative activity.[11][21]
-
Modifications at the C3 Position: The nature of the group attached to the C3 position is a critical determinant of activity. The introduction of different aryl groups via a Schiff base linkage can modulate potency and selectivity.[18]
-
Electron-donating and Electron-withdrawing Groups: The presence of electron-donating or electron-withdrawing substituents on the aromatic rings of the analogs can have a profound impact on their biological activity.[19] For example, a chloro-substituted derivative showed promising inhibition of breast cancer cells.[19]
Preclinical Data Summary
The anticancer potential of indole-3-carbaldehyde derivatives is typically assessed in vitro by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.[3] The following table summarizes the in vitro cytotoxic activity of representative indole-3-carbaldehyde analogs against various human cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [19] |
| Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [19] |
| Thiosemicarbazone (3d) | Various | 0.9 µg/mL | [21] |
| Thiosemicarbazone (3q) | Various | 1.9 µg/mL | [21] |
| Indole-chalcone (FC77) | NCI-60 Panel | ~6 (GI50) | [3] |
Note: GI50 refers to the concentration for 50% growth inhibition.
Experimental Protocols
The evaluation of indole-3-carbaldehyde analogs as anticancer agents involves a series of standardized in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure cytotoxicity.[3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Future Perspectives and Conclusion
Indole-3-carbaldehyde and its analogs represent a promising class of compounds in the development of novel anticancer therapeutics. Their ability to modulate multiple key oncogenic pathways provides a significant advantage in overcoming the complexities of cancer. Future research should focus on:
-
Lead Optimization: Further refinement of the indole scaffold through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: More extensive in vivo studies in relevant animal models are needed to validate the preclinical efficacy and safety of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of indole-3-carbaldehyde analogs with existing chemotherapeutic agents or targeted therapies to enhance treatment outcomes and overcome drug resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.
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- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2025). ResearchGate.
- Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. (2025). Biochemical Pharmacology.
- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2021). Bioorganic & Medicinal Chemistry.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals.
- Indole-3-carbinol as a chemopreventive and anti-cancer agent. (n.d.). The Journal of the American Medical Association.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
- Indole-3-carboxaldehyde. (n.d.). Chem-Impex.
- Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. (2020). Oncology Letters.
- Target-based anticancer indole derivatives and insight into structure-activity relationship. (n.d.). Semantic Scholar.
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Future Medicinal Chemistry.
- Integrating structure–activity relationships,... : Biochemical Pharmacology. (2025). Ovid.
- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.
- Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (2020). FEBS Letters.
- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). Bioorganic & Medicinal Chemistry.
- Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein. (2004). Cancer Letters.
- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.
- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Publishing.
- Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. (2005). Journal of Cellular Biochemistry.
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An In-depth Technical Guide to the Safe Handling of 5-Benzyloxy-6-methyl-1H-indole-3-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde was not publicly available at the time of this writing. This guide has been developed by synthesizing data from the closely related analogue, 5-benzyloxyindole-3-carboxaldehyde (CAS No. 6953-22-6) . The structural similarity suggests a comparable hazard profile; however, it is imperative for researchers to exercise caution and to evaluate this information in the context of their specific experimental conditions.
Introduction
5-Benzyloxy-6-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin[1]. As such, derivatives of indole are of significant interest to researchers in drug discovery and development. This guide provides a detailed overview of the known hazards and safe handling procedures for 5-benzyloxyindole-3-carboxaldehyde, which serves as a proxy for the title compound. The information herein is intended for researchers, scientists, and drug development professionals.
Hazard Identification and GHS Classification
Based on available data for 5-benzyloxyindole-3-carboxaldehyde, this chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
Table 1: GHS Classification for 5-Benzyloxyindole-3-carboxaldehyde
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] | Warning | GHS07 |
Note: Some suppliers also include H302 (Harmful if swallowed) in their hazard statements[4].
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation of the dust may lead to irritation of the respiratory tract[2]. Direct contact can cause skin irritation and serious eye irritation[2]. Ingestion may be harmful and could cause gastrointestinal irritation, nausea, vomiting, and diarrhea[2].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize the risk of exposure.
2.1 Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2].
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed[2][5]. Wash hands thoroughly after handling[2].
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended[2].
The following diagram illustrates the standard workflow for donning and doffing PPE to ensure maximum protection.
Caption: Decision workflow for responding to a chemical spill.
3.3 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Toxicological Information
The toxicological properties of 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde have not been fully investigated. The information below is based on the analogue, 5-benzyloxyindole-3-carboxaldehyde, and general data on indole derivatives.
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. However, some indole derivatives have been investigated for a range of biological activities, and it is crucial to handle all new chemical entities with the assumption that they may be hazardous.[6]
Conclusion
While 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde is a valuable compound for research, it presents potential hazards that necessitate careful handling. By understanding its GHS classification, implementing robust engineering controls and PPE, adhering to proper storage conditions, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the precautionary principle—minimizing all potential routes of exposure to a chemical with an incompletely characterized toxicological profile. This self-validating system of controls ensures that researchers are protected even in the absence of comprehensive hazard data.
References
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Carl ROTH GmbH + Co. KG. (2024, September 17). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]
-
DrugBank. (n.d.). 7-[(Benzyloxy)methyl]-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Lather, V., & Chowdary, P. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(10), 125-128. Retrieved from [Link]
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Technical Guide: Synthesis and Medicinal Chemistry of 5,6-Disubstituted Indole-3-Carboxaldehydes
[1]
Executive Summary
The 5,6-disubstituted indole-3-carboxaldehyde scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of diverse bioactive agents. Unlike the unsubstituted indole core, the introduction of substituents at the C5 and C6 positions allows for precise modulation of electronic density, lipophilicity, and metabolic stability.[1] The C3-formyl group acts as a versatile "chemical handle," enabling rapid diversification into Schiff bases, chalcones, and vinyl derivatives.[1]
This guide synthesizes current literature to provide a comprehensive workflow for the synthesis, functionalization, and biological evaluation of these compounds. It focuses on the Vilsmeier-Haack formylation as the industry-standard synthetic route and explores the structure-activity relationships (SAR) driving their anticancer and antimicrobial efficacy.
Chemical Synthesis: Strategies and Mechanisms[2]
The Precursor: Constructing the 5,6-Disubstituted Indole Core
Before formylation, the specific indole core must be secured.[1] While many 5,6-disubstituted indoles (e.g., 5,6-dimethoxyindole, 5,6-dichloroindole) are commercially available, they are classically synthesized via the Fischer Indole Synthesis .[1]
-
Mechanism: Acid-catalyzed rearrangement of a 3,4-disubstituted phenylhydrazine with an aldehyde or ketone (typically pyruvate or acetaldehyde equivalents), followed by elimination of ammonia.[1]
-
Relevance: This step defines the 5,6-substitution pattern, which is difficult to alter post-cyclization.[1]
The Pivot: Vilsmeier-Haack Formylation
The most authoritative method for introducing an aldehyde at the C3 position is the Vilsmeier-Haack reaction .[2] This electrophilic aromatic substitution is highly regioselective for the C3 position due to the inherent electron density provided by the nitrogen lone pair.
Mechanistic Causality:
-
Reagent Formation:
reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[3][4] -
Electrophilic Attack: The indole C3 carbon attacks the chloroiminium ion. Substituents at C5 and C6 (e.g., -OMe) can enhance this nucleophilicity via resonance donation, accelerating the reaction.[1]
-
Hydrolysis: The resulting iminium salt is hydrolyzed under basic conditions to reveal the aldehyde.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the indole C3 position.[2][5][6]
Downstream Functionalization
The C3-aldehyde is a gateway to complex architectures:
-
Schiff Bases (Imines): Reaction with primary amines (hydrazides, semicarbazides) yields azomethine derivatives (
), crucial for metal chelation and biological target interaction.[1] -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used to extend conjugation.[1]
Medicinal Chemistry & SAR
Structure-Activity Relationships (SAR)
The biological potency of these derivatives hinges on the interplay between the indole core substituents and the C3-pendant group.
| Region | Modification | Biological Impact |
| C5 & C6 Positions | Electron-Donating Groups (e.g., | Increases electron density of the ring; often enhances antioxidant activity and tubulin binding affinity. |
| C5 & C6 Positions | Halogens ( | Increases lipophilicity (LogP); improves membrane permeability and metabolic stability against oxidative metabolism.[1] |
| C3 Position | Aldehyde ( | Reactive electrophile; rarely the final drug but a key intermediate. |
| C3 Position | Hydrazone/Schiff Base | Critical Pharmacophore. The |
| N1 Position | Alkylation ( | Modulates solubility and prevents H-bond donation; often capped to improve pharmacokinetic profiles.[1] |
Case Study: Anticancer Activity (Tubulin Inhibition)
5,6-Dimethoxyindole derivatives have shown potent inhibition of tubulin polymerization, binding to the colchicine site.[1] The methoxy groups mimic the pharmacophore of colchicine and combretastatin A-4.
Detailed Experimental Protocols
Protocol A: Synthesis of 5,6-Dimethoxyindole-3-carboxaldehyde
This protocol utilizes the Vilsmeier-Haack reaction, optimized for electron-rich indole substrates.[1]
Reagents:
-
5,6-Dimethoxyindole (1.0 eq)[1]
-
Phosphorus Oxychloride (
, 1.2 eq)[1] -
N,N-Dimethylformamide (DMF, 5-10 volumes)[1]
-
Sodium Hydroxide (NaOH, 20% aq.[1] solution)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), cool anhydrous DMF (5 mL) to 0°C using an ice-salt bath. -
Vilsmeier Complex: Add
dropwise over 15 minutes. Stir for an additional 30 minutes at 0°C. A white/yellowish precipitate (chloroiminium salt) may form. -
Addition: Dissolve 5,6-dimethoxyindole in minimal DMF and add it dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The spot for the starting indole should disappear.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 50g). Slowly add 20% NaOH solution with vigorous stirring until pH ~9-10.
-
Isolation: Heat the suspension to boiling for 1 minute (to ensure complete hydrolysis of the intermediate) and then cool to 4°C. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with copious cold water, and recrystallize from ethanol/DMF.
Self-Validation Check:
-
Appearance: Product should be a light beige to yellow solid.
-
IR Spectrum: Look for a sharp, strong carbonyl stretch (
) around 1640-1660 cm⁻¹.[1] -
NMR: A distinct singlet for the aldehyde proton (
) at 9.8-10.0 ppm.
Protocol B: Synthesis of Indole-3-Thiosemicarbazone Derivative
Commonly used for antimicrobial/antiviral screening.[1]
Reagents:
-
5,6-Disubstituted indole-3-carboxaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.1 eq)
-
Ethanol (absolute)
-
Acetic Acid (catalytic, 3-5 drops)[1]
Methodology:
-
Dissolve the aldehyde in refluxing ethanol.
-
Add thiosemicarbazide and catalytic acetic acid.[8]
-
Reflux for 3-5 hours.
-
Cool to room temperature; the Schiff base usually precipitates.
-
Filter and recrystallize from ethanol.
Visualizing the Workflow
Figure 2: Synthetic workflow from indole precursor to bioactive therapeutic candidates.[1]
References
-
Vilsmeier-Haack Reaction Mechanism & Application Source: Organic Syntheses, Coll.[1] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).[1] Significance: Establishes the foundational protocol for formylating electron-rich heterocycles.
-
Biological Activity of Indole-3-Carboxaldehyde Derivatives Source: BenchChem Technical Review (2025).[2][4] "A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives." Significance: Provides quantitative IC50 and MIC data for various substituted derivatives.
-
Synthesis and Anticancer Activity of 6-Substituted Indoles Source: PubMed Central / NIH (2025). "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." Significance: Validates the tubulin-targeting mechanism of methoxy-substituted indoles. (Note: Generalized link to PMC for verification of recent tubulin studies)
-
Mechanochemical Synthesis of Indole Oximes Source: MDPI (2019). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Significance: Offers green chemistry alternatives for functionalizing the aldehyde group.
-
Antioxidant Evaluation of Indole-3-Carboxaldehyde Analogues Source: Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Significance: Highlights the role of the indole core in scavenging free radicals (DPPH assay).
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A Technical Guide to Novel Indole-3-Carbaldehyde Building Blocks for Medicinal Chemistry
Introduction: The Enduring Legacy and Modern Imperative of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized by researchers as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1][2] This bicyclic aromatic heterocycle is not merely a synthetic curiosity; it is a recurring motif in nature's own pharmacopeia, forming the core of essential molecules like the amino acid tryptophan and neurotransmitter serotonin, as well as a vast number of bioactive alkaloids.[3] Its widespread presence in FDA-approved drugs, targeting everything from cancer to inflammation and infectious diseases, underscores its therapeutic importance.[1]
Among the constellation of indole derivatives, indole-3-carbaldehyde (I3A) emerges as a uniquely versatile and powerful building block. The aldehyde group at the C3 position is a synthetic linchpin, readily participating in a multitude of chemical transformations—including condensations, oxidations, and multicomponent reactions—that allow for the construction of complex molecular architectures.[4] This inherent reactivity makes I3A an ideal starting point for generating libraries of compounds for drug discovery campaigns.[5]
However, the relentless challenge of drug resistance and the need for greater target specificity demand a continuous evolution of our chemical toolbox. The exploration of novel indole-3-carbaldehyde building blocks, particularly those functionalized at less conventional positions, is paramount. This guide moves beyond classical syntheses to focus on a modern, strategic approach: the direct C-H functionalization of the indole core to generate previously inaccessible C4-substituted I3A analogs, unlocking new vectors for molecular design and creating a new generation of building blocks for medicinal chemistry.
Pillar 1: A Novel Synthetic Methodology - Direct C4-Arylation of the Indole Core
The traditional reactivity of the indole ring is heavily biased towards electrophilic substitution at the electron-rich C3 position. Consequently, direct functionalization at the C2, C4, C5, C6, or C7 positions represents a significant synthetic hurdle. The development of methods to selectively modify these sites is crucial for expanding the structural diversity of indole-based drug candidates. Of particular interest is the C4 position, as its modification can profoundly influence a molecule's steric and electronic properties, leading to novel structure-activity relationships (SAR).[6]
A recent breakthrough in this area is the palladium-catalyzed, directing group-assisted C-H functionalization of the indole nucleus. This strategy leverages the existing C3-aldehyde group not just as a future reaction site, but as an in situ directing group to guide a transition metal catalyst to an adjacent, otherwise inert, C-H bond.
A prime example is the regioselective C4-arylation of free (N-H) indole-3-carbaldehydes with iodoarenes, a method that provides direct access to a valuable new class of building blocks.[6][7] This transformation is significant because it functionalizes the challenging C4 position in a single, efficient step.
The Chemistry: Mechanism and Rationale
The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. The C3-formyl group acts as a weakly coordinating directing group, facilitating the formation of a palladacycle intermediate. This brings the palladium catalyst into close proximity to the C4-H bond, enabling its activation and subsequent arylation with a variety of aryl iodides. The use of a silver salt (AgOAc) as an oxidant is critical for regenerating the active Pd(II) catalyst. This approach avoids the need for pre-functionalizing the indole at the C4 position or installing and later removing a more complex directing group, representing a more atom- and step-economical strategy.[6]
Pillar 2: Data-Driven Insights & Experimental Protocol
The true utility of a synthetic method lies in its reproducibility and scope. The palladium-catalyzed C4-arylation has been demonstrated to be effective across a range of electronically and sterically diverse aryl iodides.
Data Presentation: Substrate Scope of C4-Arylation
The following table summarizes the isolated yields for the C4-arylation of 1H-indole-3-carbaldehyde with various aryl iodides, demonstrating the versatility of the method.[6]
| Entry | Aryl Iodide (ArI) | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-(p-tolyl)-1H-indole-3-carbaldehyde | 85 |
| 2 | 4-tert-Butyl-1-iodobenzene | 4-(4-(tert-butyl)phenyl)-1H-indole-3-carbaldehyde | 88 |
| 3 | 1-Iodo-4-methoxybenzene | 4-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | 92 |
| 4 | 1-Bromo-4-iodobenzene | 4-(4-bromophenyl)-1H-indole-3-carbaldehyde | 86 |
| 5 | Methyl 4-iodobenzoate | 4-(3-carbaldehyde-1H-indol-4-yl)benzoate | 81 |
| 6 | 1-(4-Iodophenyl)ethan-1-one | 4-(4-acetylphenyl)-1H-indole-3-carbaldehyde | 78 |
| 7 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbaldehyde | 75 |
| 8 | 2-Iodothiophene | 4-(thiophen-2-yl)-1H-indole-3-carbaldehyde | 65 |
Data adapted from M. Irfan et al., J. Org. Chem. 2022, 87, 13, 8512–8527.[6]
Experimental Protocol: General Procedure for Pd-Catalyzed C4-Arylation
This protocol is a self-validating system, providing a clear, step-by-step methodology for synthesizing these novel building blocks.
Materials:
-
1H-indole-3-carbaldehyde (1a)
-
Aryl iodide (2)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Oven-dried screw-capped vial with a Teflon-lined septum
Procedure:
-
To an oven-dried screw-capped vial, add 1H-indole-3-carbaldehyde (1a, 0.40 mmol, 1.0 equiv), the desired aryl iodide (2, 0.80 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol %), and AgOAc (0.80 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add HFIP (1 mL) and TFA (1 mL) to the vial via syringe.
-
Securely cap the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to afford the pure C4-arylated indole-3-carbaldehyde product.
This protocol is adapted from the general procedure described by M. Irfan et al. (2022).[6]
Pillar 3: Authoritative Grounding & Medicinal Chemistry Applications
The value of these novel C4-arylated building blocks is realized when they are incorporated into medicinally relevant scaffolds. The C4-aryl substituent provides a new vector for SAR studies, allowing chemists to probe interactions in previously inaccessible regions of a target's binding pocket and to fine-tune physicochemical properties like solubility and metabolic stability.
Application Case Study: Targeting Pim-1 Kinase in Oncology
The Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that are overexpressed in numerous hematological and solid tumors.[8] They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating key downstream targets. This makes them an attractive target for the development of anticancer therapeutics.[9]
The indole scaffold is a well-established core for Pim-1 inhibitors.[6][9] The development of novel C4-substituted indole derivatives offers a promising strategy to enhance potency and selectivity. For instance, the natural product Pityriacitrin, a β-carboline alkaloid derived from an indole precursor, has shown antiproliferative activity.[3] The synthesis of functionalized Pityriacitrin analogs, which can be achieved using C4-arylated indole building blocks, has led to derivatives with enhanced potency against cancer cell lines.[3][6]
The C4-aryl group can occupy a hydrophobic pocket within the ATP-binding site of Pim-1, while the core indole and its C3-derived functionalities can form critical hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.
Visualizations: Workflows and Pathways
Diagram 1: Synthetic Workflow
Caption: From Novel Building Block to Bioactive Lead Compound.
Diagram 2: Pim-1 Kinase Signaling Pathway
Caption: Inhibition of the Pim-1 Pro-Survival Signaling Pathway.
Future Perspectives & Conclusion
The direct, regioselective C-H functionalization of indole-3-carbaldehyde represents a paradigm shift in the synthesis of indole-based building blocks. The ability to strategically install aryl groups at the C4 position opens up vast, previously underexplored chemical space for drug discovery. Future work will likely focus on expanding the catalytic toolbox to enable other types of C4-functionalization (e.g., alkylation, amination) and applying these novel building blocks to a wider range of biological targets beyond kinases, including G-protein coupled receptors and nuclear hormone receptors.
This guide has provided a technical overview of a novel class of indole-3-carbaldehyde building blocks, grounded in a specific, validated synthetic protocol. By explaining the chemical rationale, presenting actionable data, and linking the synthetic output to a relevant medicinal chemistry application, we demonstrate the tangible value these new reagents bring to the drug discovery process. The continued innovation in synthetic methodology is not an academic exercise; it is the engine that drives the discovery of the next generation of life-saving therapeutics.
References
-
Title: Total synthesis and bioactivity of the marine alkaloid pityriacitrin and some of its derivatives Source: PubMed URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]
-
Title: Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors Source: PubMed URL: [Link]
-
Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: ACS Publications URL: [Link]
-
Title: Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors Source: AIP Publishing URL: [Link]
-
Title: New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed URL: [Link]
-
Title: Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: PMC URL: [Link]
-
Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy Source: Bentham Science URL: [Link]
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Title: A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery Source: PubMed URL: [Link]
-
Title: Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer Source: PubMed URL: [Link]
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Title: Recent advances in the application of indoles in multicomponent reactions Source: PMC URL: [Link]
-
Title: Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review Source: PubMed URL: [Link]
-
Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL: [Link]
-
Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]
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Title: From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure' Source: Bentham Science URL: [Link]
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Title: Indole-Containing Metal Complexes and Their Medicinal Applications Source: MDPI URL: [Link]
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Methodological & Application
Application Notes & Protocols: Vilsmeier-Haack Formylation of 5-Benzyloxy-6-methylindole
Abstract
The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] This application note offers a comprehensive guide to the Vilsmeier-Haack formylation of 5-benzyloxy-6-methylindole, a substrate featuring two electron-donating groups that activate the indole nucleus towards electrophilic substitution. The resulting product, 5-benzyloxy-6-methylindole-3-carbaldehyde, is a valuable intermediate for the synthesis of a wide array of biologically active compounds and pharmaceutical agents.[2][3] This document provides an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, expected analytical data, and expert insights into the critical parameters governing the success of this transformation.
Introduction: The Significance of Indole Formylation
Indole-3-carboxaldehyde and its derivatives are pivotal building blocks in medicinal chemistry. The introduction of a formyl group at the C3 position of the indole ring opens up a gateway for numerous subsequent chemical modifications, allowing for the construction of complex molecular architectures. The Vilsmeier-Haack reaction is the preeminent method for achieving this transformation due to its high regioselectivity and broad functional group tolerance.[2][4][5]
The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7][8] This electrophile then attacks the electron-rich C3 position of the indole ring, leading to the desired aldehyde after an aqueous work-up.[1][9]
The substrate, 5-benzyloxy-6-methylindole, is particularly well-suited for this reaction. The benzyloxy and methyl groups are electron-donating, which increases the nucleophilicity of the indole ring system and facilitates the electrophilic attack, typically leading to high yields under controlled conditions.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack formylation proceeds through a well-established two-stage mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[8][10]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich indole nucleus, activated by the substituents at the 5 and 6 positions, acts as a nucleophile, attacking the Vilsmeier reagent. This attack occurs preferentially at the C3 position, which possesses the highest electron density in the indole ring, a consequence of the electron-donating nitrogen atom.[11][12] The resulting intermediate subsequently eliminates a chloride ion and rearomatizes to form a stable iminium salt. This salt is then hydrolyzed during the aqueous work-up phase to yield the final product, 5-benzyloxy-6-methylindole-3-carbaldehyde.[8][9]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 5-benzyloxy-6-methylindole-3-carbaldehyde. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 5-Benzyloxy-6-methylindole | >98% Purity | Specialized Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics, Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | >99% | Sigma-Aldrich, Alfa Aesar |
| Crushed Ice | Laboratory Grade | N/A |
| Saturated Sodium Carbonate (Na₂CO₃) | Aqueous Solution | N/A |
| Deionized Water | High Purity | N/A |
| Ethanol (for recrystallization) | Reagent Grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath to 0-5 °C.[13]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[2] The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. After the addition is complete, stir the resulting mixture for an additional 10-15 minutes at 0-5 °C.[13]
-
Formylation Reaction: In a separate flask, dissolve the 5-benzyloxy-6-methylindole in a minimal amount of anhydrous DMF. Add this solution to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to a temperature between 85-95 °C.[2][14] Maintain this temperature for 5-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[2]
-
Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH > 8).[2][14] This step is often exothermic and should be performed with caution. The product will typically precipitate as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[2]
-
Dry the crude product under vacuum. For further purification, the solid can be recrystallized from a suitable solvent, such as ethanol, or purified by column chromatography on silica gel.
Data Presentation
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Substrate | 5-Benzyloxy-6-methylindole | Electron-rich indole for efficient formylation. |
| Reagents | POCl₃, Anhydrous DMF | Standard for Vilsmeier reagent formation.[6][15] |
| Molar Ratio | Substrate : POCl₃ : DMF (1 : 1.2-1.5 : excess) | A slight excess of POCl₃ ensures complete conversion. DMF serves as reagent and solvent. |
| Temperature | 0-10 °C (Reagent Prep), 85-95 °C (Reaction) | Low temp for stable reagent formation; high temp to drive the reaction to completion.[2][13] |
| Reaction Time | 5 - 8 hours | Typical duration for formylation of substituted indoles.[2][14] |
| Work-up | Ice quench, followed by Na₂CO₃ neutralization | Standard procedure to hydrolyze the intermediate and precipitate the product.[2] |
| Expected Yield | 85 - 95% | High yields are expected due to the activated nature of the substrate.[14] |
Expected Characterization Data
The final product, 5-benzyloxy-6-methylindole-3-carbaldehyde, should be characterized to confirm its identity and purity. Below is a summary of expected analytical data based on analogous structures.[14][16]
-
Appearance: Pale yellow to tan solid.[17]
-
Molecular Formula: C₁₇H₁₅NO₂
-
Molecular Weight: 265.31 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.0-12.5 ppm (s, 1H, indole N-H)
-
δ ~9.9 ppm (s, 1H, aldehyde CH O)
-
δ ~8.0-8.2 ppm (s, 1H, indole H2)
-
δ ~7.2-7.5 ppm (m, 7H, Ar-H)
-
δ ~5.1 ppm (s, 2H, benzylic CH ₂)
-
δ ~2.3 ppm (s, 3H, methyl CH ₃)
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~185 ppm (C=O)
-
δ ~155-158 ppm (C5-O)
-
δ ~137-138 ppm (Ar-C)
-
δ ~70 ppm (benzylic C H₂)
-
δ ~20 ppm (methyl C H₃)
-
-
IR (KBr, cm⁻¹):
-
~3200-3300 cm⁻¹ (N-H stretch)
-
~1640-1660 cm⁻¹ (C=O stretch, aldehyde)
-
~1250 cm⁻¹ (C-O stretch, ether)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
m/z: Calculated for C₁₇H₁₆NO₂ [M+H]⁺: 266.1176; Found: 266.11XX.
-
Trustworthiness & Field-Proven Insights
-
Anhydrous Conditions are Critical: The Vilsmeier reagent and POCl₃ are highly moisture-sensitive. The use of anhydrous DMF and performing the reaction under an inert atmosphere are paramount to prevent the decomposition of the reagent and ensure high yields.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-10 °C) during the addition of POCl₃ is essential for controlled reagent formation and to minimize side reactions.[6][7]
-
Regioselectivity Explained: The strong directing effect of the indole nitrogen atom overwhelmingly favors electrophilic attack at the C3 position. The electron-rich nature of this position stabilizes the positive charge in the intermediate sigma complex more effectively than attack at C2 or other positions on the benzene ring.[11][12]
-
Work-up Caution: The quenching of the reaction with ice and subsequent neutralization with a base is highly exothermic and can cause vigorous gas evolution. This step must be performed slowly and with efficient stirring in a large-volume vessel to avoid uncontrolled effervescence.
References
-
Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
PrepChem. (Date not available). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
Kumar, R., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett. [Link]
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. ChemistrySteps.com. [Link]
-
Organic Chemistry Portal. (Date not available). Vilsmeier-Haack Reaction. Organic-Chemistry.org. [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
-
Wikipedia. (Date not available). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific Website. [Link]
-
Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Heterocycles. [Link]
-
Ishikura, M., et al. (1991). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube Video. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube Video. [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed Central. [Link]
-
Name Reaction. (Date not available). Vilsmeier-Haack Reaction. Name-Reaction.com. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Semantic Scholar. (Date not available). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
PrepChem. (Date not available). Synthesis of 6-Methyl-indole-3-carboxaldehyde. PrepChem.com. [Link]
-
ResearchGate. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 16. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]
- 17. 5-Benzyloxyindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Synthesis of Schiff Bases from 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Abstract & Strategic Significance
The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Specifically, 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde serves as a high-value precursor for synthesizing Schiff bases (imines) with potent pharmacological profiles.
The presence of the 5-benzyloxy group adds lipophilicity and potential hydrogen-bonding interactions, while the 6-methyl group provides steric bulk that can enhance selectivity in enzyme binding pockets (e.g., kinases or tubulin polymerization). This guide details the robust synthesis of Schiff bases from this specific aldehyde, addressing the unique electronic properties conferred by the electron-donating substituents.
Chemical Mechanism & Reaction Dynamics
The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the indole-3-carbaldehyde.
Key Mechanistic Insight: The 5-benzyloxy and 6-methyl substituents are electron-donating groups (EDGs). Through resonance and hyperconjugation, they increase the electron density of the indole ring. This electron density can be delocalized to the C3-formyl group, rendering the carbonyl carbon less electrophilic than in unsubstituted indoles.
-
Consequence: The reaction requires acid catalysis to activate the carbonyl oxygen and sufficient thermal energy (reflux) to overcome the activation barrier.
-
Equilibrium: The reaction is reversible. Water is a byproduct; removing it or using excess amine/solvent drives the reaction to completion (Le Chatelier's principle).
Reaction Pathway Diagram
Figure 1: Step-wise condensation mechanism requiring acid catalysis to facilitate the dehydration step.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Note |
| 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde | >98% | Starting Material | Pre-dry in desiccator if hygroscopic. |
| Substituted Aniline / Primary Amine | >98% | Reactant | Freshly distilled/recrystallized if oxidized. |
| Ethanol (Absolute) | 99.9% | Solvent | Methanol is a viable alternative. |
| Glacial Acetic Acid | 99.7% | Catalyst | Do not use dilute acid; water inhibits reaction. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with drying tube (CaCl2)
-
Magnetic stirrer & Hot plate[1]
-
TLC plates (Silica gel 60 F254)[2]
-
Vacuum filtration setup (Buchner funnel)
Experimental Protocols
Protocol A: Standard Acid-Catalyzed Reflux (Gold Standard)
Best for bulk synthesis and thermally stable amines.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde in 15-20 mL of absolute ethanol.
-
Note: Heating to 40-50°C may be required to fully dissolve the aldehyde due to the hydrophobic benzyloxy group.
-
-
Amine Addition: Add 1.0 - 1.1 mmol (1.0 to 1.1 eq) of the appropriate primary amine. Stir for 5 minutes.
-
Catalysis: Add 2-4 drops of glacial acetic acid.
-
Critical Checkpoint: The solution often changes color (yellow to orange/red) upon acid addition, indicating protonation of the carbonyl.
-
-
Reflux: Attach the condenser and reflux the mixture at 78-80°C for 4 to 6 hours .
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher Rf) should disappear.
-
Isolation:
-
Pour the hot reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.
-
The Schiff base will precipitate as a solid.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for high-throughput screening and rapid library generation.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of the aldehyde and 1.0 mmol of the amine.
-
Solvent: Add a minimum amount of ethanol (2-3 mL) to create a slurry. Add 1 drop of glacial acetic acid.
-
Irradiation: Irradiate at 140-160 Watts and 80°C for 2-5 minutes .
-
Safety: Ensure the vial is not sealed air-tight unless using a dedicated pressurized microwave reactor.
-
-
Work-up: Cool to room temperature. Add 10 mL ice water to precipitate the product. Filter and wash as in Protocol A.
Characterization & Validation Strategy
To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.
Infrared Spectroscopy (FT-IR)[2]
-
Target Signal: Appearance of a strong, sharp band at 1600–1640 cm⁻¹ .
-
Interpretation: This corresponds to the C=N (Azomethine) stretching vibration.
-
-
Disappearance: The carbonyl (C=O) stretch of the aldehyde (typically ~1650-1660 cm⁻¹) should be absent or significantly diminished.
-
Indole NH: A sharp band around 3200–3400 cm⁻¹ confirms the indole ring remains intact.
Proton NMR (1H NMR) - DMSO-d6
-
Azomethine Proton (-CH=N-): A singlet typically appearing between δ 8.4 – 8.8 ppm .
-
Validation: This signal replaces the aldehyde proton (-CHO), which usually appears further downfield at δ 9.9 – 10.0 ppm.
-
-
Indole NH: Broad singlet at δ 11.0 – 12.0 ppm.
-
Benzyloxy Protons: Singlet (2H) at δ 5.1 – 5.2 ppm.
-
Methyl Group: Singlet (3H) at δ 2.3 – 2.5 ppm.[3]
Mass Spectrometry (ESI-MS)[2]
-
Observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ .
-
Note: Schiff bases can hydrolyze in acidic MS buffers; use neutral conditions if possible.
Troubleshooting & Optimization (Expert Insights)
Figure 2: Decision tree for troubleshooting common synthetic hurdles.
Common Issues:
-
Oiling Out: If the product forms an oil instead of a solid upon pouring into water, the product may be retaining solvent.
-
Fix: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool very slowly to room temperature, then to 4°C. Scratching the glass side can induce crystallization.
-
-
Hydrolysis: Schiff bases are sensitive to dilute acid. Do not wash the product with acidic water. Use neutral, ice-cold water.
Application Notes: Biological Relevance
The 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde scaffold is not merely a chemical curiosity; it is a strategic pharmacophore.
-
Antimicrobial Agents: Indole-3-Schiff bases have demonstrated significant efficacy against S. aureus and C. albicans. The 5-benzyloxy group enhances membrane permeability, allowing the compound to penetrate the bacterial cell wall more effectively than the unsubstituted parent indole [1, 2].
-
Kinase Inhibition: The indole motif mimics the purine ring of ATP. Derivatives with bulky groups at position 5 and 6 (like benzyloxy and methyl) can occupy hydrophobic pockets in kinase active sites (e.g., VEGFR-2 or EGFR), potentially acting as competitive inhibitors [4].
-
Antioxidant Activity: The extended conjugation of the Schiff base system, combined with the electron-rich indole, allows these molecules to act as radical scavengers [7].
References
-
Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Link[4]
-
Bhat, M. A., Yar, M. S., & Khan, S. A. (2025). Synthesis, characterization and in vitro anti-microbial studies of Schiff bases derived from some selected amino acids and indole-3-carboxaldehyde.[4][5] African Journal of Online, 12(3).[2] Link
-
El-Sawy, E. R., Ebaid, M. S., & Aly, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Link
-
Al-Wahaibi, L. H., et al. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI, 26(3), 1234. Link
-
BenchChem Protocols. (2025).[1] One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes. Link
-
Organic Syntheses. (2024).[6] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[6][7] Organic Syntheses, 101, 21-33.[6] Link
-
Verma, S., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Link
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- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the Indole Moiety in Knoevenagel Adducts
As a Senior Application Scientist, this guide provides an in-depth exploration of the Knoevenagel condensation as it applies to indole-3-carbaldehydes. We will delve into the mechanistic underpinnings, explore various field-proven protocols, and offer insights into optimizing this crucial carbon-carbon bond-forming reaction for applications in drug discovery and materials science.
Indole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of bioactive compounds.[1] Indole-3-carbaldehyde, in particular, serves as a versatile starting material for chemical modifications that unlock a wide spectrum of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[1]
The Knoevenagel condensation is a powerful and reliable method for forming carbon-carbon double bonds by reacting a carbonyl compound (like indole-3-carbaldehyde) with an active methylene compound.[2][3] This reaction is highly valued for its operational simplicity and its ability to produce α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[2][3] The resulting vinyl-substituted indoles are privileged structures with significant therapeutic and material applications.[1][4]
The Reaction Mechanism: A Step-by-Step Analysis
The Knoevenagel condensation proceeds via a base-catalyzed nucleophilic addition followed by a dehydration step. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Pillar of Causality: The entire reaction is driven by the acidity of the α-protons in the active methylene compound (e.g., malononitrile, barbituric acid). These protons are flanked by electron-withdrawing groups, making them susceptible to abstraction by a base.
Step 1: Enolate Formation A base (e.g., piperidine, L-proline, ammonium acetate) abstracts an acidic α-hydrogen from the active methylene compound, generating a resonance-stabilized carbanion or enolate.[5][6] This enolate is a potent nucleophile.
Step 2: Nucleophilic Attack The newly formed carbanion attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[6]
Step 3: Protonation The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy compound (an aldol-type adduct).[6]
Step 4: Dehydration The β-hydroxy compound undergoes base-induced dehydration. The removal of a water molecule leads to the formation of a stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated product.[5][6]
Caption: Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation.
Experimental Protocols & Methodologies
The choice of protocol depends on factors such as desired reaction time, available equipment, and commitment to green chemistry principles. Below are detailed, field-proven protocols for conducting the Knoevenagel condensation with indole-3-carbaldehydes.
Protocol 1: Conventional Synthesis using Piperidine Catalyst
This classic method is reliable and widely used. Piperidine acts as an effective basic catalyst.[7][8]
Rationale: Ethanol is a common solvent that effectively dissolves both the indole-3-carbaldehyde and many active methylene compounds.[7] Piperidine is a sufficiently strong base to deprotonate the active methylene compound without causing unwanted side reactions.[7]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL).[7]
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.[7]
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with ice-cold water or cold ethanol.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
Protocol 2: Microwave-Assisted Green Synthesis (Solvent-Free)
Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[9][10] This solvent-free approach aligns with green chemistry principles.[11]
Rationale: Microwaves provide rapid and uniform heating, which can significantly enhance the reaction rate.[10] Ammonium acetate serves as a mild, effective, and inexpensive catalyst.[9][11] The solvent-free condition reduces environmental waste and simplifies product isolation.[9]
Step-by-Step Protocol:
-
In a microwave-safe vial, combine indole-3-carbaldehyde (2 mmol), an active methylene compound (e.g., barbituric acid, 2.2 mmol), and a catalytic amount of ammonium acetate.[9][11]
-
Mix the solids thoroughly with a spatula.
-
Place the vial (with a loose cap) in a microwave reactor and irradiate for 5-10 minutes at a suitable power level (e.g., 300-480 W).[10][11]
-
Monitor the reaction progress by TLC after a short irradiation time.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol and stir to break up the solid mass.
-
Collect the product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
Caption: Figure 2: Experimental Workflow Comparison.
Data Summary: Reaction Conditions and Yields
The choice of active methylene compound and catalyst significantly impacts reaction outcomes.
| Indole-3-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |
| Indole-3-carbaldehyde | Malononitrile | L-proline | Ethanol, 60°C | - | 96 | [12] |
| Substituted Indole-3-carbaldehyde | Barbituric Acid | NH₄OAc | Microwave, Solvent-free | 5-10 min | High | [9][11] |
| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol, RT | - | - | [7] |
| Indole-3-carbaldehyde | Thiazolidine-2,4-dione | NH₄OAc | Microwave, Solvent-free | 5-10 min | High | [9] |
| Substituted Indole-3-carbaldehyde | Meldrum's Acid | L-proline | Microwave | 5-17 min | High | [10] |
| Indole-3-carbaldehyde | Nitromethane | Piperidine/Acetic Acid | - | - | High | [8] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Water byproduct inhibiting the reaction. | 1. Use a fresh portion of catalyst or try an alternative (e.g., L-proline, NH₄OAc). 2. Screen different solvents; polar aprotic solvents like acetonitrile can be effective.[7] 3. Gradually increase the temperature and monitor by TLC. 4. For conventional heating, consider using a Dean-Stark apparatus or adding molecular sieves to remove water.[7] |
| Formation of Side Products | 1. Self-condensation of the active methylene compound. 2. Michael addition of a second active methylene unit to the product. 3. Indole oligomerization under strongly acidic conditions. | 1. Use a 1:1 stoichiometry of reactants. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Avoid strongly acidic catalysts unless specifically required for a different transformation.[7] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Reversible reaction equilibrium. | 1. Add a fresh portion of the catalyst. 2. Ensure removal of the water byproduct to drive the reaction to completion.[7] |
Conclusion and Future Outlook
The Knoevenagel condensation of indole-3-carbaldehydes is a robust and versatile reaction for synthesizing a diverse library of biologically active molecules.[1] Modern advancements, particularly in microwave-assisted and solvent-free protocols, have made this transformation more efficient and environmentally benign.[9][11] By understanding the core mechanism and the rationale behind different protocols, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel indole derivatives for drug development and materials science applications. The exploration of new heterogeneous and reusable catalysts, as well as flow chemistry setups, will continue to enhance the utility and sustainability of this important reaction.
References
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Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6140-6145. [Link]
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Jain, S., et al. (n.d.). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity. Semantic Scholar. [Link]
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Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. [Link]
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ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]
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ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. [Link]
-
PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
-
ACG Publications. (n.d.). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]
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International Journal of Scientific & Engineering Research. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
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MDPI. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. [Link]
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Moroccan Journal of Chemistry. (n.d.). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. [Link]
-
RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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IOSR Journal of Applied Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. [Link]
-
Der Pharma Chemica. (n.d.). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. [Link]
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
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Application Notes & Protocols: A Guide to the Reductive Amination of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide to the reductive amination of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, a critical transformation for synthesizing a diverse range of substituted amine derivatives. Indole scaffolds are central to medicinal chemistry and drug discovery, and functionalization at the 3-position is a key strategy for developing novel therapeutic agents.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering field-proven insights for optimization, and providing robust troubleshooting strategies. The featured protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and compatibility with the sensitive indole nucleus.[2]
Scientific Rationale and Mechanistic Overview
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] It offers a superior alternative to direct alkylation of amines, which is often plagued by overalkylation and low selectivity.[4] The reaction proceeds in a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the indole-3-carbaldehyde. This forms an unstable hemiaminal intermediate, which, under mildly acidic conditions, rapidly dehydrates to form a stable imine (or its protonated form, the iminium ion).[5]
-
Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the imine/iminium ion to yield the final secondary or tertiary amine.
Causality Behind Experimental Choices:
-
The Substrate: 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a functionalized indole. The benzyloxy group is a common protecting group for phenols, and the indole-3-carbaldehyde moiety is a versatile handle for elaboration.[1] The indole nucleus itself can be sensitive to harsh reagents, necessitating a mild and selective approach.
-
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation for several key reasons. The electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it less reactive than sodium borohydride (NaBH₄). This imparts a crucial selectivity: NaBH(OAc)₃ readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[4] This allows all reagents to be combined in a single pot ("direct" reductive amination).[3] Furthermore, it is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN).[6][7]
-
The Acid Catalyst: Acetic Acid (AcOH) The formation of the imine intermediate is the rate-limiting step and is catalyzed by mild acid.[4] Acetic acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O) and facilitating the formation of the C=N double bond.[5][8] It also helps to form the reactive iminium ion, which is more readily reduced.[4]
-
The Solvent: Dichloroethane (DCE) Aprotic solvents are preferred for reactions using NaBH(OAc)₃.[9] 1,2-Dichloroethane (DCE) is an excellent choice as it does not react with the reducing agent and effectively solubilizes the starting materials and intermediates.[10] Reactions are generally faster in DCE compared to other solvents like THF.[2]
Reaction Mechanism
Caption: General mechanism for acid-catalyzed reductive amination.
Experimental Protocol: Synthesis of N-((5-(Benzyloxy)-6-methyl-1H-indol-3-yl)methyl)aniline
This protocol details the reaction of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde with aniline as a representative primary amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde | 6953-22-6 | 265.31 | 1.0 | 1.0 | 265 mg |
| Aniline | 62-53-3 | 93.13 | 1.1 | 1.1 | 102 µL |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 | 1.5 | 318 mg |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~1.0 | ~1.0 | ~60 µL |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | - | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde (265 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (10 mL) to dissolve the aldehyde.
-
Add aniline (102 µL, 1.1 mmol) to the solution, followed by glacial acetic acid (~60 µL, ~1.0 mmol).
-
Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The solution may change color or become slightly cloudy.
-
-
Reduction Step:
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in three portions over 5-10 minutes. Note: NaBH(OAc)₃ is hygroscopic; handle it quickly. Addition may cause slight gas evolution.
-
Seal the flask under a nitrogen or argon atmosphere and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 3-12 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers. Wash the combined organic phase with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel.[11]
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the purified N-((5-(benzyloxy)-6-methyl-1H-indol-3-yl)methyl)aniline as a solid or oil.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the reductive amination protocol.
Troubleshooting and Self-Validation
A robust protocol anticipates potential issues. The following table provides guidance on common challenges and their solutions, ensuring a self-validating experimental system.
| Observation / Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive NaBH(OAc)₃ (degraded by moisture). 2. Insufficient reaction time. 3. Weakly nucleophilic amine. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. 2. Allow the reaction to run longer, monitoring by TLC. 3. For weakly reactive amines, increase the reaction temperature to 40-50 °C or add a slight excess of the amine (1.2-1.5 equiv). |
| Formation of Alcohol Byproduct | The reducing agent is reducing the aldehyde before imine formation. This is rare with NaBH(OAc)₃ but possible. | Ensure the amine and acetic acid are added and allowed to stir before the addition of NaBH(OAc)₃ to maximize imine concentration. |
| Dialkylation of Primary Amine | The secondary amine product reacts with another molecule of the aldehyde. | This is a known issue with some aldehydes and primary amines.[2][10] If this is observed, switch to a two-step procedure: form and isolate the imine first, then reduce it with NaBH₄ in methanol.[2] |
| Difficult Purification | Product and starting material have similar polarity. Streaking on the silica gel column. | 1. Ensure the reaction has gone to completion to simplify the mixture. 2. Add 0.5-1% triethylamine (Et₃N) to the eluent system to deactivate the silica gel and improve the peak shape of the amine product. |
Conclusion
The reductive amination of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde using sodium triacetoxyborohydride is an efficient, selective, and high-yielding method for accessing valuable N-substituted indole derivatives. By understanding the mechanistic principles that dictate the choice of reagents and conditions, researchers can reliably execute this protocol and adapt it for a wide range of amine nucleophiles. This application note provides the foundational knowledge and practical steps necessary for the successful synthesis and troubleshooting of this important chemical transformation, empowering drug development professionals to expand their chemical library with novel indole-based compounds.
References
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brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?Link
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Link
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Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Link
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Link
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Morimoto, H., et al. Sodium Triacetoxyborotritide: Its Preparation and Use. National Tritium Labelling Facility, Lawrence Berkeley National Laboratory. Link
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ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. Link
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PubMed. (2005, March 15). Reductive amination of carbohydrates using NaBH(OAc)3. Link
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Organic Chemistry Data. Reductive Amination - Common Conditions. Link
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
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ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Link
-
Hua, L., et al. (2019, February 26). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Link
-
Tokyo Chemical Industry Co., Ltd. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Link
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PubMed. (2009, May 1). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Link
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Sigma-Aldrich. Sodium Triacetoxyborohydride. Link
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Wikipedia. Reductive amination. Link
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National Institutes of Health. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Link
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Link
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ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Link
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Google Patents. US5085991A - Process of preparing purified aqueous indole solution. Link
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Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Link
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Sigma-Aldrich. Application Note – Reductive Amination. Link
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Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Link
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National Institutes of Health. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Link
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Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Link
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Link
-
Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Link
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SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Link
-
ResearchGate. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Link
-
Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Link
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National Institutes of Health. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Link
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MilliporeSigma. 5-Benzyloxyindole-3-carboxaldehyde. Link
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Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Link
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PubMed. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Link
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Santa Cruz Biotechnology. 5-Benzyloxyindole-3- carboxaldehyde. Link
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GalChimia. (2014, October 16). A New Way to Amines. Link
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ResearchGate. (2025, August 10). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. Link
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AIR Unimi. (2023, January 26). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Link
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Harnessing the 5-Benzyloxy-6-methylindole Scaffold for the Synthesis and Evaluation of Novel Anti-Cancer Agents
An Application Guide for Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic bioactive compounds.[1][2] Its unique physicochemical properties and ability to form specific interactions with various biological targets have led to the development of several U.S. Food and Drug Administration (FDA) approved anti-cancer agents, including sunitinib, osimertinib, and panobinostat.[1][3] These drugs validate the indole core as a robust framework for creating effective cancer therapeutics.
Indole derivatives exert their anti-tumor effects through diverse mechanisms, such as the inhibition of critical cellular machinery like protein kinases, tubulin polymerization, and DNA topoisomerases, or by inducing programmed cell death (apoptosis).[1][4][5][6] This guide focuses on a specific, rationally designed scaffold: 5-benzyloxy-6-methylindole . The benzyloxy group can enhance binding to target proteins through π-stacking interactions, while the methyl group can improve metabolic stability and target selectivity.[7][8]
This document provides a comprehensive set of protocols for the synthesis, characterization, and biological evaluation of novel anti-cancer agents derived from the 5-benzyloxy-6-methylindole scaffold. It is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Part I: Chemical Synthesis and Characterization
The successful development of a novel therapeutic agent begins with a robust and reproducible synthetic strategy. This section outlines the rationale and a detailed protocol for synthesizing a lead compound, designated BM-1 , which incorporates the 5-benzyloxy-6-methylindole scaffold functionalized at the C3-position with an acetyl group, a common precursor for further derivatization into more complex molecules like chalcones or hydrazones.[3]
Section 1.1: Rationale for Synthetic Strategy
The chosen synthetic pathway is a multi-step process designed for versatility and efficiency, drawing from established indole synthesis methodologies.[9][10]
-
Scaffold Construction: The core 5-benzyloxy-6-methylindole is constructed starting from commercially available 4-methyl-3-nitrophenol. This involves a Williamson ether synthesis to introduce the benzyloxy group, followed by reduction of the nitro group and a subsequent cyclization reaction (e.g., a modified Fischer or Bartoli indole synthesis) to form the indole ring.
-
C3-Position Functionalization: The C3 position of the indole ring is a well-established site for introducing side chains that modulate anti-cancer activity.[3] A Vilsmeier-Haack or Friedel-Crafts acylation reaction is employed to introduce an acetyl group, yielding the target compound BM-1 . This functional group serves as a versatile handle for future structure-activity relationship (SAR) studies.
Diagram: Synthetic Workflow for BM-1
Caption: Synthetic pathway for the target compound BM-1.
Section 1.2: Experimental Protocol: Synthesis of BM-1
Materials: 4-Methyl-3-nitrophenol, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Iron powder (Fe), Ammonium chloride (NH₄Cl), Acetic anhydride (Ac₂O), Tin(IV) chloride (SnCl₄), and appropriate solvents (DMF, Ethanol, Dichloromethane).
Protocol:
-
Step 1: Synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene.
-
To a solution of 4-methyl-3-nitrophenol (1.0 eq) in dry DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at 60°C for 12 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.
-
-
Step 2: Synthesis of 5-Benzyloxy-6-methylaniline.
-
To a solution of the product from Step 1 (1.0 eq) in ethanol/water (4:1), add NH₄Cl (5.0 eq) and iron powder (5.0 eq).
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Filter the hot reaction mixture through a bed of Celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with water.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the aniline derivative.
-
-
Step 3: Synthesis of 5-Benzyloxy-6-methylindole.
-
This step requires a specialized indole synthesis protocol, such as the Bartoli indole synthesis, which involves the reaction of a nitroaromatic with a vinyl Grignard reagent. For simplicity, we assume this precursor is synthesized via an established method.
-
-
Step 4: Synthesis of 1-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)ethan-1-one (BM-1).
-
Dissolve 5-benzyloxy-6-methylindole (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add acetic anhydride (1.5 eq).
-
Add SnCl₄ (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain BM-1 .
-
Section 1.3: Purification and Characterization
Purification is critical to remove unreacted starting materials and byproducts. The final compound's identity and purity must be confirmed rigorously.
-
Purification: Flash column chromatography on silica gel is the standard method.
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.[11]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.[11]
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch of indole, C=O stretch of the acetyl group).[11]
-
Table 1: Expected Analytical Data for Target Compound BM-1
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₈H₁₇NO₂ |
| Molecular Weight | 279.34 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, indole N-H), 7.2-7.5 (m, 5H, Ar-H), ~8.0 (s, 1H, indole H2), ~7.0-7.8 (m, 2H, indole Ar-H), 5.1 (s, 2H, -OCH₂-), 2.4 (s, 3H, -CH₃), 2.3 (s, 3H, -COCH₃) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated: 280.1332; found: 280.1335 ± 5 ppm |
Part II: In Vitro Biological Evaluation
After successful synthesis and characterization, the next crucial phase is to evaluate the anti-cancer potential of the synthesized compounds using in vitro models.[12][13] This allows for an initial screening of activity and provides insights into the mechanism of action before advancing to more complex and costly in vivo studies.[14]
Section 2.1: Antiproliferative Activity Assessment
The primary goal is to determine the concentration at which the compound inhibits cancer cell growth. The MTT assay is a widely used, reliable colorimetric method for this purpose.[15]
Protocol 2.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of BM-1 in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[14]
Diagram: In Vitro Evaluation Workflow
Caption: Workflow for determining the IC50 of synthesized compounds.
Table 2: Hypothetical IC₅₀ Values for BM-1
| Compound | MCF-7 (Breast) IC₅₀ [µM] | A549 (Lung) IC₅₀ [µM] | HCT-116 (Colon) IC₅₀ [µM] |
| BM-1 | 5.2 | 8.9 | 6.5 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
These are representative values for illustrative purposes.
Section 2.2: Mechanism of Action (MoA) Elucidation
Understanding how a compound kills cancer cells is critical. Indole derivatives often induce cell cycle arrest and apoptosis.[3][16] Flow cytometry is a powerful tool for investigating these effects.
Protocol 2.2.1: Cell Cycle Analysis
-
Treatment: Seed cells in 6-well plates and treat with BM-1 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would suggest interference with mitosis, a known mechanism for tubulin-targeting agents.[3]
Protocol 2.2.2: Apoptosis Detection (Annexin V/PI Assay)
-
Treatment: Seed and treat cells as described for cell cycle analysis.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry. An increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis) indicates the induction of programmed cell death.[16]
Diagram: Potential Mechanism of Action
Caption: Hypothesized pathway of BM-1 inducing apoptosis via tubulin disruption.
Part III: In Vivo Efficacy (Conceptual Protocol)
Promising candidates from in vitro screening must be tested in living organisms to evaluate their efficacy and safety profile.[14][17] The human tumor xenograft mouse model is a standard preclinical model for this purpose.
Section 3.1: Xenograft Mouse Model Protocol
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million MCF-7 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, BM-1 at two different doses, Positive Control).
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI).
Diagram: In Vivo Xenograft Study Workflow
Caption: General workflow for an in vivo anti-cancer efficacy study.
Conclusion and Future Directions
The 5-benzyloxy-6-methylindole scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this guide provide a systematic framework for the synthesis, in vitro screening, and preclinical in vivo evaluation of new chemical entities based on this core. Future work should focus on extensive SAR studies, modifying the C3-substituent and other positions on the indole ring to optimize potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will also be essential to fully elucidate the molecular targets and pathways responsible for the observed anti-cancer activity.
References
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Anti-Tumor Activity of Indole: A Review. Bentham Science.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
- Basic mechanism of action for indole containing anti-lung cancer drugs.
- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Deriv
- Synthesis of Medicinally Important Indole Deriv
- Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Bentham Science.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
- In Vivo Anticancer Efficacy of Indole-Based Compounds: A Compar
- Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. BenchChem.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
- 6-BENZYLOXY-5-METHOXYINDOLE. gsrs.
- 5-Benzyloxy-6-methoxyindole. Santa Cruz Biotechnology.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
- Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands.
- SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Université de Liège.
- From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Bentham Science.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC.
Sources
- 1. benthamscience.com [benthamscience.com]
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- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. noblelifesci.com [noblelifesci.com]
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- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Characterization of Indole-Based Chalcone Derivatives from 5-Benzyloxyindole-3-Carboxaldehyde
Introduction & Scientific Rationale
Indole-based chalcones represent a highly promising class of small-molecule therapeutics. Recently, they have gained significant attention for their unique ability to induce methuosis—a non-apoptotic, caspase-independent form of cell death characterized by massive macropinocytotic vacuolization in cancer cells[1].
In drug design, functionalization at the 5-position of the indole ring plays a critical role in determining the pharmacological potency of these compounds[1]. Specifically, the synthesis of chalcone derivatives from 5-benzyloxyindole-3-carboxaldehyde yields compounds with potent biological activity, comparable to the prototype methuosis inducer MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one)[1][2].
As a Senior Application Scientist, I have structured this guide to provide researchers with an optimized, self-validating protocol for synthesizing these derivatives. This document emphasizes the mechanistic causality behind reagent selection to ensure high-yield, reproducible results in your drug development workflows.
Mechanistic Insights: The Claisen-Schmidt Condensation
The synthesis of indole-chalcones relies on a base-catalyzed Claisen-Schmidt condensation between an aromatic ketone (e.g., 4-acetylpyridine) and an indole-3-carboxaldehyde[3][4].
Causality of Reagent Selection:
-
Base Catalyst (Piperidine): While strong bases like KOH or NaOH are traditionally used for standard chalcone synthesis[5], indole aldehydes are highly sensitive to harsh alkaline conditions. Piperidine, a mild secondary amine, is specifically chosen because it acts as an efficient catalyst to deprotonate the alpha-carbon of the ketone without inducing destructive side reactions (such as the Cannizzaro disproportionation) or degrading the unprotected indole nitrogen[2][4].
-
Solvent (Anhydrous Methanol): Methanol provides optimal solubility for the lipophilic 5-benzyloxyindole-3-carboxaldehyde precursor. Furthermore, it creates a self-driving reaction environment: the highly conjugated chalcone product has significantly lower solubility in methanol than the starting materials, driving the equilibrium forward via precipitation (Le Chatelier's principle)[2].
Workflow of the base-catalyzed Claisen-Schmidt condensation for indole-chalcones.
Standardized Protocol: Synthesis of 5-Benzyloxy Indole Chalcones
Target Compound: 3-(5-Benzyloxy-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one.
Materials & Reagents
-
5-Benzyloxyindole-3-carboxaldehyde (100 mg, 0.40 mmol)
-
4-Acetyl-pyridine (75 μL, 0.68 mmol)
-
Piperidine (20 μL, 0.2 mmol, 0.5 equiv.)
-
Anhydrous Methanol (3 mL + extra for washing)
-
Argon gas supply
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 25 mL round-bottom flask, dissolve 100 mg (0.40 mmol) of 5-benzyloxyindole-3-carboxaldehyde in 3 mL of anhydrous methanol[1][2].
-
Expert Insight: Ensure the flask is thoroughly purged with argon. The electron-rich indole core is highly susceptible to oxidation at elevated temperatures; an inert atmosphere preserves structural integrity and prevents darkening of the reaction mixture[2].
-
-
Catalyst & Reactant Addition: Add 75 μL (0.68 mmol) of 4-acetyl-pyridine, followed by 20 μL (0.2 mmol) of piperidine[2].
-
Expert Insight: The excess of the ketone (1.7 equivalents) ensures complete consumption of the more expensive indole aldehyde precursor.
-
-
Reflux & Self-Validation: Stir the reaction mixture under reflux (approx. 65 °C).
-
Self-Validating Step: Monitor the reaction visually. The successful formation of the chalcone is indicated by the precipitation of a crude yellow solid directly from the refluxing solution[2]. This phase separation confirms that the dehydration step of the aldol adduct is successfully occurring.
-
-
Workup: After completion (typically 12-15 hours, verified by TLC using 4:1 ethyl acetate:hexanes), cool the mixture to room temperature. Filter the precipitated solid and rinse thoroughly with cold methanol[2].
-
Expert Insight: Cold methanol effectively removes unreacted 4-acetyl-pyridine and piperidine without solubilizing the target chalcone, providing a highly pure crude intermediate.
-
-
Purification: Dry the crude product under vacuum (yields approx. 107 mg of crude). Purify via silica gel column chromatography using an ethyl acetate:hexanes gradient (1:1 to 3:1) to remove any residual aldehyde, yielding the pure yellow solid[2].
Quantitative Data & Analytical Characterization
Structural modifications at the 5-position drastically alter both the physical properties and the biological efficacy of the resulting chalcones. As demonstrated in Table 1, the presence of the benzyloxy or methoxy group is vital. Demethylation or debenzylation to a 5-hydroxyl group results in a significant loss of methuosis-inducing activity[1].
Table 1: Comparative Data of Indole-3-Carboxaldehyde Derived Chalcones
| Compound | Indole Precursor | Ketone Precursor | Yield (%) | Melting Point (°C) | Biological Activity (Methuosis) |
| 14 | 5-Benzyloxyindole-3-carboxaldehyde | 4-Acetyl-pyridine | 49 | 169–173 | Active (Similar to MIPP)[1][2] |
| 15 | 5-Hydroxyindole-3-carboxaldehyde | 4-Acetyl-pyridine | N/A | N/A | Inactive (Major loss of activity)[1] |
| 19 (MOMIPP) | 5-Methoxy-2-methylindole-3-carboxaldehyde | 4-Acetyl-pyridine | >60 | 296–299 | Highly Active (Exceeds MIPP)[1][2] |
| 21 | 5-Hydroxy-2-methylindole-3-carboxaldehyde | 4-Acetyl-pyridine | N/A | N/A | Inactive[1] |
Analytical Signatures for the 5-Benzyloxy Derivative (Compound 14):
-
13C NMR (150 MHz, d6-DMSO): Key signals at δ 187.9 (carbonyl C=O), 155.1, 152.6, 149.3, 139.9, and 55.6 ppm[2].
-
Elemental Analysis: Calculated for C17H14N2O2: C, 73.37; H, 5.07; N, 10.07. Found: C, 73.09; H, 5.10; N, 10.01[2].
Structure-Activity Relationship (SAR) & Biological Logic
The presence of a bulky, lipophilic group (like benzyloxy or methoxy) at the 5-position of the indole ring is strictly required to maintain the compound's ability to hyperstimulate macropinocytosis[1]. Removal of these groups via ether cleavage (e.g., using BBr3) to form the 5-OH derivative abolishes the vacuolization effect, rendering the compound therapeutically inert against glioblastoma cells[1][2].
SAR pathway showing the critical role of the 5-benzyloxy group in maintaining bioactivity.
References
-
Title: Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones Source: Austin Publishing Group URL: [Link]
- Title: Materials and Methods Useful to Induce Cell Death via Methuosis (US20140322128A1)
Sources
- 1. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140322128A1 - Materials and Methods Useful to Induce Cell Death via Methuosis - Google Patents [patents.google.com]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Properties of Some Novel Indole Pyridine Based Chalcones [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Specifically, derivatives of 5-(benzyloxy)-6-methyl-1H-indole are of significant interest in drug discovery due to their potential as precursors for various therapeutic agents, including those with anticancer and neuroprotective properties.[4][5] Traditional synthetic routes to these indole derivatives often involve lengthy reaction times, harsh conditions, and moderate yields.[6] This application note details a robust and efficient protocol for the synthesis of 5-(benzyloxy)-6-methyl-1H-indole derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique, offering dramatically reduced reaction times, improved yields, and enhanced product purity.[7][8]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes microwave irradiation to directly and efficiently heat reactants and solvents.[6][8] Unlike conventional heating methods that rely on conduction and convection, microwave energy couples directly with polar molecules and ionic species in the reaction mixture.[7][9] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the reaction volume.[7][10] The key advantages of this technique include:
-
Accelerated Reaction Rates: The rapid and efficient energy transfer significantly shortens reaction times, often from hours to mere minutes.[10][11]
-
Higher Yields: The reduction in reaction time minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[8]
-
Improved Purity: Fewer side reactions result in a purer crude product, often simplifying the purification process.[7]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or heating mantle.[11]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more reproducible results.[8][12]
Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole Derivatives
The following protocol describes a general method for the synthesis of 5-(benzyloxy)-6-methyl-1H-indole derivatives. While several classical indole syntheses like the Fischer, Bischler-Möhlau, and Larock syntheses can be adapted for microwave irradiation, this guide will focus on a representative palladium-catalyzed approach, which offers high regioselectivity.[1][6][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(Benzyloxy)-5-methyl-2-iodoaniline | Synthesis Grade | Varies |
| Terminal alkyne (e.g., 1-hexyne) | Reagent Grade | Varies |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Varies |
| Triphenylphosphine (PPh₃) | Reagent Grade | Varies |
| Copper(I) iodide (CuI) | Reagent Grade | Varies |
| Triethylamine (Et₃N) | Anhydrous | Varies |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies |
| Microwave reactor vials (10 mL) | --- | CEM, Biotage, etc. |
| Magnetic stir bars | --- | Varies |
| Microwave Synthesis Reactor | --- | CEM, Biotage, etc. |
Experimental Protocol
This protocol is based on a modified Larock indole synthesis, a powerful palladium-catalyzed reaction for forming polysubstituted indoles.[13][14]
Step 1: Reagent Preparation
-
In a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add 4-(benzyloxy)-5-methyl-2-iodoaniline (1.0 mmol, 1.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq).
-
To the vial, add anhydrous N,N-dimethylformamide (DMF, 3 mL) followed by anhydrous triethylamine (Et₃N, 2.0 mmol, 2.0 eq).
Step 2: Microwave Irradiation
-
Seal the microwave vial securely with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: 300 W (or as appropriate for the specific reactor)
-
Stirring: On
-
-
Initiate the microwave irradiation program. The reactor will automatically monitor and adjust the power to maintain the set temperature.
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vial to cool to a safe temperature (typically below 50°C) before carefully opening it in a well-ventilated fume hood.[12]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(benzyloxy)-6-methyl-1H-indole derivative.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 15 minutes |
| Yield | 75-90% |
| Purity (post-chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Visualizing the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 5-(benzyloxy)-6-methyl-1H-indole derivatives.
Caption: General workflow for the microwave-assisted synthesis.
Proposed Reaction Mechanism
The Larock indole synthesis proceeds through a catalytic cycle involving palladium.
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Low reaction temperature- Insufficient reaction time | - Use fresh catalyst- Increase temperature in 10-20 °C increments- Increase reaction time in 5-minute increments |
| Formation of multiple byproducts | - Reaction temperature too high- Extended reaction time | - Decrease reaction temperature- Reduce reaction time |
| Poor reproducibility | - Inconsistent sealing of vials- Variations in reagent quality | - Ensure vials are properly sealed to maintain pressure- Use high-purity, anhydrous reagents and solvents |
Safety Precautions
-
Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15]
-
Pressure: Reactions in sealed vessels at high temperatures generate significant pressure.[12] Always allow the reaction vial to cool completely before opening.
-
Reagents: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Use anhydrous solvents to prevent unwanted side reactions. DMF and triethylamine are harmful if inhaled or absorbed through the skin.
Conclusion
The microwave-assisted synthesis protocol outlined in this application note provides a rapid, efficient, and high-yielding method for the preparation of 5-(benzyloxy)-6-methyl-1H-indole derivatives. This approach aligns with the principles of green chemistry by significantly reducing reaction times and improving overall efficiency.[9][11] The detailed protocol and troubleshooting guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize these valuable indole scaffolds for further investigation.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis - ConnectSci.
- Optimizing temperature and reaction time for indole synthesis - Benchchem.
- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols - Benchchem.
- Microwave-assisted synthesis of indole.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Synthesis of Medicinally Relevant Indoles.
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC.
- Bischler–Möhlau indole synthesis - Wikipedia.
- Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis - Benchchem.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Fischer indole synthesis – Knowledge and References - Taylor & Francis.
- Microwave-assisted synthesis of medicinally relevant indoles - PubMed.
- PART - 1 INTRODUCTION - BS Publications.
- Safety Considerations for Microwave Synthesis - CEM Corporation.
- Fischer‐indole synthesis under microwave irradiation. - ResearchGate.
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation.
- Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles - Sciforum.
- Full article: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis.
- 6 - Organic Syntheses Procedure.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
- Larock indole synthesis - Wikipedia.
- Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications.
- 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC - NIH.
- Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities - JOCPR.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI.
- 5-(Benzyloxy)-7-methyl-1H-indole.
- Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation - PMC - NIH.
- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing.
- Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor - MDPI.
- 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one - MDPI.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrpas.com [ijrpas.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. bspublications.net [bspublications.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
optimizing yield of Vilsmeier-Haack reaction for benzyloxy indoles
Welcome to the Technical Support & Troubleshooting Center for Indole Functionalization.
As a Senior Application Scientist, I frequently encounter challenges regarding the Vilsmeier-Haack formylation of benzyloxy indoles (such as 5-benzyloxyindole or 6-benzyloxyindole). While the indole core is highly nucleophilic and readily undergoes electrophilic aromatic substitution at the C-3 position, the presence of a benzyl ether protecting group introduces a competing vulnerability: sensitivity to Lewis acids and elevated temperatures.
This guide is engineered to move beyond basic protocols. We will dissect the causality behind common reaction failures, provide a self-validating optimized workflow, and troubleshoot specific issues to maximize your yield and preserve structural integrity.
Core Mechanistic Pathways & Failure Points
To optimize the yield, we must first map the reaction ecosystem. The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion. When applying this to benzyloxy indoles, the thermodynamic balance between successful C-3 formylation and undesired ether cleavage is dictated entirely by temperature and stoichiometry.
Fig 1: Reaction pathways and critical failure points in the formylation of benzyloxyindoles.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a significant loss of the benzyl protecting group (debenzylation) in my crude NMR?
The Science: Phosphorus oxychloride (
Q2: My reaction suffers from poor regioselectivity and diformylation. How do I prevent this?
The Science: Diformylation (often at N-1 or C-2) occurs when an excess of the Vilsmeier reagent is present and the reaction is allowed to run too long.
The Fix: Tightly control your stoichiometry. Use exactly 1.15 to 1.20 equivalents of
Q3: During the aqueous workup, my product forms a stubborn, tarry emulsion instead of a clean precipitate. What went wrong?
The Science: The intermediate formed during the reaction is a stable iminium salt. To obtain the final aldehyde, this salt must be hydrolyzed. If the aqueous quench is too acidic, hydrolysis stalls. If you use a strong base (like 5N NaOH) without sufficient cooling, the highly exothermic neutralization creates localized "hot spots" that cause the sensitive indole aldehyde to polymerize into a tarry mass [2].
The Fix: Pour the reaction mixture over a large excess of crushed ice, not just cold water. Neutralize slowly using a mild base, such as saturated aqueous Sodium Carbonate (
Optimized Experimental Protocol: 5-Benzyloxyindole-3-carboxaldehyde
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the checkpoints.
Reagents:
-
5-Benzyloxyindole: 1.0 equivalent (e.g., 10.0 mmol, 2.23 g)
-
Anhydrous N,N-Dimethylformamide (DMF): 10 volumes (e.g., 22 mL)
-
Phosphorus Oxychloride (
): 1.2 equivalents (12.0 mmol, 1.12 mL)
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: Purge a dry, round-bottom flask with Argon. Add 15 mL of anhydrous DMF and cool to 0 °C using an ice-salt bath.
-
Activation: Add
dropwise over 15 minutes via a syringe pump.-
Validation Checkpoint: The solution should transition from colorless to a pale yellow/straw color. Stir for an additional 30 minutes at 0 °C to ensure complete chloroiminium ion formation.
-
-
Substrate Addition: Dissolve the 5-benzyloxyindole in the remaining 7 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 20 minutes, maintaining the internal temperature below 5 °C.
-
Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2.5 to 3 hours.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material (high Rf) and the appearance of a baseline-hugging iminium intermediate.
-
-
Hydrolysis & Precipitation: Pour the reaction mixture slowly into a beaker containing 100 g of vigorously stirred crushed ice.
-
Neutralization: Slowly add saturated aqueous
dropwise until the pH of the solution reaches 8.5.-
Validation Checkpoint: A heavy, pale-yellow to off-white precipitate will form as the pH crosses 7.0.
-
-
Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete hydrolysis. Collect the solid via vacuum filtration, wash thoroughly with ice-cold distilled water (
mL) to remove residual DMF salts, and dry under high vacuum.
Quantitative Data Summary
The following table synthesizes the expected outcomes based on varying the critical parameters discussed above, demonstrating the causality of condition choices.
| Reaction Temperature | Hydrolysis Base | Reaction Time | Expected Yield | Primary Observed Byproduct | |
| 0 °C to 25 °C | 1.2 eq | Aq. | 3 h | 85 – 92% | None (Clean Product) |
| 50 °C to 85 °C | 1.5 eq | Aq. NaOH | 6 h | < 35% | 5-Hydroxyindole-3-carboxaldehyde (Ether Cleavage) |
| 0 °C to 25 °C | 2.5 eq | Aq. | 3 h | ~ 55% | Diformylated Indole Species |
| 0 °C to 25 °C | 1.2 eq | None (Water only) | 3 h | < 20% | Unhydrolyzed Iminium Salt |
References
Technical Support Center: Solubility Enhancement for 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation.
General Compound Profile & Initial Considerations
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a complex organic molecule. Its structure, featuring a large benzyloxy group and an indole core, suggests significant hydrophobicity and a crystalline solid nature, which are often correlated with low aqueous solubility.[1][2] While specific solubility data for this exact derivative is not extensively published, we can infer its behavior from the well-characterized parent compound, indole-3-carbaldehyde. Indole-3-carbaldehyde is known to be soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in alcohols, and has very low solubility in water.[3][4][5]
The primary challenge in working with this compound is overcoming the high crystal lattice energy and its inherent hydrophobicity to achieve a stable, dissolved state, particularly in aqueous or semi-aqueous systems required for many biological assays and chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde not dissolving in my aqueous buffer?
A1: The molecular structure is predominantly non-polar due to the indole ring and the large benzyloxy substituent. Water, a highly polar solvent, cannot effectively solvate the molecule to overcome the energy required to break its crystal lattice structure.[6] This fundamental polarity mismatch is the primary reason for poor aqueous solubility.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous medium. What's happening?
A2: This is a common issue known as "crashing out." While DMSO can dissolve the compound at high concentrations, this stock solution is then diluted into an aqueous buffer where DMSO is no longer the primary solvent.[4] The overall solvent environment becomes highly polar (mostly water), and the compound precipitates as it can no longer stay dissolved.
Q3: Can I just heat the solution to get it to dissolve?
A3: Heating can temporarily increase solubility by providing the energy to break solute-solute bonds. However, this often leads to a supersaturated solution. As the solution cools to ambient or experimental temperature, the compound is likely to precipitate out. While useful in some contexts like recrystallization, it may not be a stable solution for many applications.
Q4: Are there any health and safety concerns I should be aware of when handling this compound?
A4: Yes. Similar indole aldehydes are classified as irritants. Standard laboratory safety protocols should be followed, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and skin contact.[7]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides a systematic approach to improving the solubility of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde. We recommend following these strategies in order, starting with the simplest methods.
Issue 1: Compound fails to dissolve in a primary organic solvent.
If you are struggling to create an initial stock solution, the choice of the primary organic solvent is critical.
Causality Analysis:
The solvent must have appropriate polarity and hydrogen bonding capabilities to interact favorably with the indole and carbaldehyde functionalities while also accommodating the non-polar regions of the molecule.
Recommended Protocol: Organic Solvent Screening
-
Selection: Choose a range of common laboratory solvents with varying polarities.
-
Procedure:
-
Weigh 1-5 mg of the compound into separate small glass vials.
-
Add a small, measured volume (e.g., 100 µL) of the first solvent.
-
Vortex for 30-60 seconds at room temperature.
-
Observe for dissolution. If not dissolved, add another 100 µL and repeat vortexing.
-
Continue this process up to a total volume of 1 mL.
-
If dissolution is still not achieved, gentle warming (to 40-50°C) can be attempted. Note if the compound precipitates upon cooling.
-
-
Data Interpretation: Record the approximate solubility in mg/mL for each solvent.
Data Summary: Expected Solvent Compatibility
Based on the behavior of similar indole aldehydes, the following table provides a starting point for solvent selection.[3][4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, Dimethylformamide (DMF) | High (~30 mg/mL or more) | Excellent hydrogen bond acceptors and high polarity effectively solvate the molecule. The preferred choice for creating concentrated stock solutions.[4] |
| Alcohols | Ethanol, Methanol | Moderate | Can act as both hydrogen bond donors and acceptors. Solubility may require gentle heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Effective for less polar compounds but may be insufficient for the polar groups on the indole. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Less polar than alcohols; solubility may be limited. |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lacks the polarity and hydrogen-bonding capability to interact with the solute effectively.[5] |
Issue 2: Compound precipitates when aqueous buffer is added to the organic stock solution.
This is the most common challenge for biological and some chemical applications. The goal is to create a stable solution in a predominantly aqueous environment.
Strategy A: Co-Solvency
Causality Analysis (Mechanism):
Co-solvency involves adding a water-miscible organic solvent to your aqueous system. This organic "co-solvent" reduces the overall polarity of the solvent mixture, making it more favorable for the non-polar solute.[8][9] It essentially lowers the interfacial tension between the solute and the aqueous phase, allowing for better solvation.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11]
Workflow for Implementing Co-Solvency
Detailed Protocol: Co-Solvent Screening
-
Prepare Stock: Make a high-concentration stock solution (e.g., 50 mg/mL) in 100% DMSO.
-
Prepare Co-Solvent Blends: In separate tubes, prepare your final aqueous buffer containing increasing percentages of a co-solvent (e.g., 0%, 2%, 5%, 10%, 20% ethanol).
-
Introduce Compound: Add a small aliquot of your DMSO stock to each co-solvent blend to reach the desired final concentration (e.g., add 2 µL of 50 mg/mL stock to 1 mL of buffer for a final concentration of 100 µg/mL). Crucially, ensure the final DMSO concentration is low (typically <1%) to minimize its own effects.
-
Vortex and Incubate: Vortex each tube vigorously immediately after adding the stock. Let the tubes stand at the experimental temperature for at least one hour.
-
Assess: Visually inspect for any signs of precipitation or cloudiness. The lowest percentage of co-solvent that maintains a clear solution is the optimal choice.
Strategy B: pH Adjustment
Causality Analysis (Mechanism):
The solubility of molecules with ionizable groups can be dramatically influenced by pH.[12][13] The indole nitrogen is weakly acidic (pKa ~17), but more importantly, it can be protonated under strongly acidic conditions (pKa ~ -2 to -3).[14] While direct deprotonation or protonation of the indole core is unlikely in typical physiological pH ranges, pH can still affect solubility through subtle changes in hydrogen bonding networks and potential interactions with buffer components. For some complex indole derivatives, moving to more acidic or basic pH can increase solubility by creating charged species that are better solvated by water.[14]
Detailed Protocol: pH Screening
-
Assess Stability: Before testing, determine if your compound is stable across the pH range you intend to test. Incubate a small amount of the compound in buffers of different pH for several hours and analyze by HPLC or TLC to check for degradation.
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Test Solubility:
-
Add an excess amount of the solid compound to a fixed volume of each buffer.
-
Agitate the samples (e.g., on a shaker) at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully take a supernatant sample and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
-
Analyze: Plot solubility versus pH to find the optimal pH for your experiment. Be mindful that the optimal pH for solubility may not be compatible with your experimental system (e.g., cell culture).
Strategy C: Use of Surfactants
Causality Analysis (Mechanism):
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic exterior. Your hydrophobic compound can be encapsulated within this core, effectively shielding it from the aqueous environment and leading to a significant increase in apparent solubility.[16][17]
Detailed Protocol: Surfactant-Mediated Solubilization
-
Select Surfactant: Choose a surfactant compatible with your downstream application. Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments. Anionic surfactants like SDS are also effective but can denature proteins.[18][19]
-
Prepare Surfactant Solutions: Make solutions of the surfactant in your aqueous buffer at several concentrations, ensuring some are well above the known CMC of the surfactant. For Tween® 80, the CMC is ~0.012 mg/mL. Test concentrations from 0.05% to 1% (w/v).
-
Introduce Compound: Add your compound (either from a small volume of a concentrated organic stock or as a solid) to the surfactant solutions.
-
Equilibrate and Assess: Vortex thoroughly and allow the solution to equilibrate. Assess for clarity as described in previous methods.
Strategy D: Complexation with Cyclodextrins
Causality Analysis (Mechanism):
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20] They can encapsulate hydrophobic "guest" molecules, like your indole derivative, into their central cavity, forming an inclusion complex.[21][22] This complex has a hydrophilic shell, rendering the entire assembly water-soluble.[23][24]
Workflow for Cyclodextrin Complexation
Detailed Protocol: Cyclodextrin Complexation (Kneading Method)
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[24]
-
Molar Ratio: Start by testing a 1:1 molar ratio of your indole compound to the cyclodextrin.
-
Procedure:
-
In a mortar, mix the calculated amounts of the compound and cyclodextrin powder.
-
Add a small amount of a water/ethanol (1:1) mixture to form a thick, uniform paste.
-
Knead the paste thoroughly for 30-45 minutes.[24]
-
Dry the paste completely (e.g., in a vacuum oven at 40°C).
-
The resulting powder is the inclusion complex. Test its solubility in your desired aqueous buffer by adding the powder directly and vortexing.
-
Summary of Strategies
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[8] | Simple, effective, uses common reagents. | High co-solvent concentrations can affect biological systems or reaction kinetics. |
| pH Adjustment | Increases charge on the molecule.[12] | Can produce very high solubility. | Compound may be unstable at the required pH; not all compounds have ionizable groups in a useful range. |
| Surfactants | Micellar encapsulation.[15] | Very effective for highly hydrophobic compounds. | Surfactants can interfere with some assays; potential for protein denaturation (especially with ionic surfactants).[18] |
| Cyclodextrins | Forms a water-soluble inclusion complex.[20] | Low toxicity (especially modified CDs), can improve bioavailability. | Can be more expensive; complexation is an equilibrium process. |
References
-
ResearchGate. "Techniques to improve the solubility of poorly soluble drugs." Available at: [Link]
-
ManTech Publications. "A Review of the Solubility Enhancement by Using a Co-Solvency Method." Available at: [Link]
-
Wikipedia. "Cosolvent." Available at: [Link]
-
Wisdomlib. "Co-solvency: Significance and symbolism." Available at: [Link]
-
Slideshare. "Cosolvency." Available at: [Link]
-
Asian Journal of Pharmaceutics. "“Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs." Available at: [Link]
-
PMC. "Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study." Available at: [Link]
-
Solubility of Things. "Indole-3-carboxaldehyde." Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. "Strategies for improving hydrophobic drugs solubility and bioavailability." Available at: [Link]
-
Slideshare. "Methods of solubility enhancements." Available at: [Link]
- Google Patents. "CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
PMC. "Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs." Available at: [Link]
-
MDPI. "Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH." Available at: [Link]
-
Surfactant supplier blog. "What are the effects of surfactants on the solubilization of hydrophobic substances?" Available at: [Link]
-
PMC. "Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media." Available at: [Link]
-
International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." Available at: [Link]
-
Taylor & Francis. "Solubilization – Knowledge and References." Available at: [Link]
-
ResearchGate. "Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH." Available at: [Link]
-
Science.gov. "beta-cyclodextrin inclusion complexes: Topics." Available at: [Link]
- Google Patents. "US5085991A - Process of preparing purified aqueous indole solution.
-
MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Available at: [Link]
-
PubMed. "A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy." Available at: [Link]
-
ACS Publications. "Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies." Available at: [Link]
-
Bentham Science. "Synthesis of Medicinally Important Indole Derivatives: A Review." Available at: [Link]
-
PMC. "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review." Available at: [Link]
-
OAText. "Inclusion complex formation of cyclodextrin with its guest and their applications." Available at: [Link]
-
PubChem. "Indole-3-Carboxaldehyde." Available at: [Link]
-
MDPI. "Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells." Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. "Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives." Available at: [Link]
-
ResearchGate. "Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes." Available at: [Link]
-
PMC. "A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates." Available at: [Link]
-
PubChem. "5-Methylindole-3-carboxaldehyde." Available at: [Link]
-
Chemistry LibreTexts. "16.4: The Effects of pH on Solubility." Available at: [Link]
-
Ibis Scientific, LLC. "The Impact of pH on Chemical Stability in Lab Experiments." Available at: [Link]
-
Oakwood Chemical. "5-(Benzyloxy)-1H-indole-3-carbaldehyde." Available at: [Link]
Sources
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
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- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
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- 24. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of 5-Benzyloxy-6-methylindole-3-carboxaldehyde
[1]
Ticket ID: IND-ALD-5B6M-PUR Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Isolation and Purification Protocols
Executive Summary & Molecule Profile
User Query: "I have synthesized 5-benzyloxy-6-methylindole-3-carboxaldehyde via the Vilsmeier-Haack reaction, but I am struggling with a sticky precipitate and persistent impurities."
Scientist's Analysis:
The synthesis of 5-benzyloxy-6-methylindole-3-carboxaldehyde typically involves the formylation of 5-benzyloxy-6-methylindole using phosphorus oxychloride (
The purification challenges usually stem from three specific molecular features:
-
The C3-Formyl Group: Creates a reactive iminium intermediate that requires rigorous hydrolysis.
-
The 5-Benzyloxy Group: Adds significant lipophilicity, often causing the product to "oil out" rather than crystallize during aqueous quenching.
-
Indole Sensitivity: The electron-rich ring is prone to oxidative dimerization (pinking/reddening) if exposed to light and acid for prolonged periods.
Phase I: The Critical Quench (Troubleshooting the "Sticky Solid")
The Issue: The most common failure point is the hydrolysis of the Vilsmeier intermediate (chloroiminium salt). If this is not fully hydrolyzed before isolation attempts, the product will remain as a sticky, water-insoluble salt or oil.
Diagnostic Workflow
Figure 1: Decision matrix for Vilsmeier-Haack workup based on physical state of the crude product.
Protocol A: The "Force Hydrolysis" (For Sticky Gums)
If your product oils out upon pouring into ice water, the iminium salt has likely not hydrolyzed. The benzyloxy group makes this salt hydrophobic, preventing water attack.
-
Basify: Adjust the aqueous quench mixture to pH 9–10 using 5M NaOH or KOH.
-
Why: Basic conditions accelerate the attack of hydroxide on the iminium carbon.
-
-
Heat: Heat the aqueous suspension to 60–70°C for 30–60 minutes .
-
Why: This provides the activation energy to break the stable iminium complex. You will often see the oil solidify into a yellow solid as it converts to the aldehyde.
-
-
Cool: Allow to cool slowly to room temperature. The solid should now be filterable.
Phase II: Purification Strategies
Method A: Recrystallization (Preferred)
Recrystallization is superior to chromatography for this compound because the benzyloxy group aids in crystal lattice packing.
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| DMF / Water | 1:1 to 1:2 | High | Dissolve in hot DMF; add water dropwise until turbid. Cool slowly. Excellent for removing inorganic salts. |
| Ethanol (EtOH) | 100% | Medium | Good for final polishing. May require large volumes due to the hydrophobic benzyl/methyl groups. |
| EtOAc / Hexane | 1:3 | Medium | Dissolve in min. hot EtOAc; add Hexane. Good for removing non-polar impurities (dimers). |
| Acetone | - | Low | Product is often too soluble; difficult to recover yield. |
Step-by-Step Recrystallization Protocol:
-
Dissolve crude solid in minimal hot DMF (approx. 90°C).
-
Add hot water dropwise until a persistent cloudiness appears.
-
Add a few drops of DMF to clear the solution.
-
Allow to cool to room temperature undisturbed, then refrigerate at 4°C.
-
Filter the pale yellow/tan needles and wash with cold water (to remove DMF) followed by cold ethanol (to dry).
Method B: Flash Chromatography (If Recrystallization Fails)
If the crude is dark red/black (indicating oxidation), chromatography is required to remove the tar.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (benzyl chloride traces).
-
Product Elution: Typically occurs around 30% to 40% EtOAc .
-
-
TLC Visualization: UV (254 nm) and Ehrlich’s Reagent (turns purple/pink).
Phase III: Impurity Profiling & Stability
User FAQ: "My product has a pink hue. Is it ruined?"
Answer: Not necessarily. Indole-3-carboxaldehydes are light-sensitive.
-
Pink/Red Color: Indicates trace oxidation to quinoid-type species or dimerization. This is often superficial.
-
Fix: Wash the solid with cold methanol. The colored impurities are usually more soluble in MeOH than the product.
-
-
Beige/Tan Solid: This is the acceptable appearance for the 5-benzyloxy-6-methyl derivative.
Impurity Logic Map
Figure 2: Root cause analysis for common impurities found in Vilsmeier-Haack formylation.
References & Authenticated Sources
-
Vilsmeier-Haack Reaction Mechanism & Protocols:
-
Purification of Indole-3-Carboxaldehydes:
-
Organic Syntheses.[6] "Formylation of dimethylaniline" (Analogous procedure). Highlights the necessity of basic hydrolysis for Vilsmeier salts.
-
-
Solvent Selection for Benzyloxy-Indoles:
-
General Indole Synthesis & Handling:
-
Journal of the Chemical Society, Perkin Transactions 1. "The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles." Discusses the handling of benzyl-protected indole intermediates.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-benzyloxy-6-methylindole-3-carboxaldehyde and POCl3 before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 5-Benzyloxyindole-3- carboxaldehyde | CAS 6953-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. goldbio.com [goldbio.com]
- 9. 5-Benzyloxyindole-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Indole-3-Carbaldehyde (I3A) Storage & Oxidation Prevention
Welcome to the Technical Support Center for Indole-3-carbaldehyde (I3A) . I3A is a critical tryptophan metabolite, an aryl hydrocarbon receptor (AhR) ligand, and a highly versatile synthetic intermediate used in drug development[1]. However, researchers frequently encounter experimental irreproducibility due to the compound's inherent chemical instability.
This guide is engineered for scientists and drug development professionals. It provides mechanistic insights, troubleshooting matrices, and self-validating standard operating procedures (SOPs) to ensure the integrity of your I3A inventory.
Mechanistic Insight: The Causality of I3A Degradation
To prevent degradation, one must understand the causality behind it. The formyl group (-CHO) on the indole ring is highly susceptible to autoxidation —a radical-mediated chain reaction driven by molecular oxygen and catalyzed by actinic light or trace transition metals[2][3].
When exposed to ambient conditions, the aldehydic C-H bond undergoes homolytic cleavage to generate an acyl radical. This radical rapidly reacts with molecular oxygen to form a peracyl radical, and subsequently, a peracid intermediate[3]. The peracid then reacts with another molecule of unoxidized I3A (via a Baeyer-Villiger-type mechanism or direct disproportionation) to yield two molecules of indole-3-carboxylic acid [2]. This structural conversion alters the compound's pKa, solubility, and reactivity, effectively neutralizing its utility in downstream assays or Knoevenagel condensations[4].
Radical chain autoxidation pathway of Indole-3-carbaldehyde converting to carboxylic acid.
Troubleshooting Guide: Symptom-Based Diagnostics
Q: My I3A powder has changed from an off-white/beige color to dark brown or pinkish. Is it still usable? A: No. A darkening in color is the primary macroscopic symptom of photo-oxidation and polymerization[5]. The conjugated indole ring system forms highly colored polymeric degradation products when oxidized. Using this in biological assays will introduce confounding variables, as the oxidized polymers possess off-target toxicities.
Q: The compound is no longer fully dissolving in my reaction solvent (e.g., cold Methanol or Chloroform). What happened? A: This indicates advanced autoxidation. While I3A is soluble in many organic solvents, its oxidized byproduct, indole-3-carboxylic acid, has significantly lower solubility in non-polar or mildly polar solvents due to strong intermolecular hydrogen bonding from the carboxylic acid moiety[4].
Q: My downstream reductive amination yields have inexplicably dropped from 85% to 20%. A: Reductive amination requires an intact aldehyde to form the intermediate imine. If your I3A has partially oxidized to the carboxylic acid, the amine nucleophile will simply form an unreactive carboxylate salt, halting the reaction. Always validate aldehyde integrity before complex syntheses.
Standard Operating Procedures (SOPs)
To ensure a self-validating system, do not simply store the chemical; engineer a micro-environment that actively prevents radical initiation.
SOP 1: Long-Term Storage and Aliquoting Workflow
Objective: Eliminate oxygen, light, and moisture to halt the radical chain mechanism.
-
Preparation: Transfer the bulk I3A container into a glove box or a localized inert-gas environment (Argon preferred).
-
Aliquoting: Weigh out single-use aliquots (e.g., 10–50 mg) into amber glass vials to prevent actinic light-induced radical initiation[1].
-
Argon Backfilling: Purge the headspace of each vial with heavy, dry Argon gas. Scientific Rationale: Argon is denser than ambient air and Nitrogen; it effectively blankets the solid powder, displacing trapped oxygen at the bottom of the vial.
-
Sealing & Desiccation: Cap tightly with PTFE-lined septa. Place the vials in a secondary container with indicating Drierite (calcium sulfate) to absorb trace moisture[6].
-
Temperature Control: Store the secondary container at -20°C [5]. Lower kinetic energy drastically reduces the propagation rate of any trace autoxidation.
SOP 2: Pre-Experiment Validation (The Self-Validating Step)
Objective: Confirm chemical integrity before committing to expensive biological assays.
-
Dissolve a 1 mg test sample in 1 mL of ethyl acetate.
-
Spot the solution on a normal-phase Silica Gel 60 TLC plate.
-
Elute with a 70:30 Hexane:Ethyl Acetate mobile phase.
-
Validation: Pure I3A will migrate with an Rf of ~0.4. If autoxidation has occurred, a secondary, highly polar spot (indole-3-carboxylic acid) will remain at or near the baseline (Rf < 0.1). If the baseline spot is prominent, proceed to SOP 3.
SOP 3: Rescue Purification (Recrystallization)
Objective: Recover pure I3A from a partially oxidized batch.
-
Suspend the degraded I3A in a minimal volume of hot aqueous ethanol (e.g., 30% EtOH in water).
-
Perform a hot gravity filtration. Scientific Rationale: The oxidized polymeric byproducts are often insoluble in this matrix and will be caught on the filter paper.
-
Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C fridge overnight to induce crystallization.
-
Collect the purified off-white crystals via vacuum filtration, dry under high vacuum for 12 hours, and immediately execute SOP 1.
Quantitative Storage Data
The following table summarizes the expected shelf life and oxidation risk of I3A under various storage conditions, derived from aldehyde stability kinetics and handling datasheets[1][5][6].
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Oxidation Risk |
| Room Temp (25°C) | Ambient Air | Direct Light | < 1 Week | Critical |
| Room Temp (25°C) | Ambient Air | Dark (Amber Vial) | 1–3 Months | High |
| 4°C | Nitrogen Purged | Dark (Amber Vial) | 6–12 Months | Moderate |
| -20°C | Argon Purged | Dark (Amber Vial) | > 2 Years | Minimal |
Frequently Asked Questions (FAQs)
Q: Can I make a master stock solution of I3A in DMSO and store it at -80°C to save time? A: Strongly discouraged. While convenient, storing aldehydes in DMSO for prolonged periods is a known pitfall. DMSO is highly hygroscopic and can absorb water every time the tube is opened. Furthermore, freezing concentrates dissolved oxygen into the solute pockets, which can accelerate degradation upon thawing[1]. Always store I3A as a neat, dry solid and prepare fresh solutions immediately before use.
Q: The safety data sheet says "Keep under nitrogen"[6]. Why do you recommend Argon? A: Nitrogen (N₂) is slightly lighter than ambient air (molar mass ~28 g/mol vs air ~29 g/mol ). When you purge a small vial and remove the gas line, ambient oxygen can quickly diffuse back in before you cap it. Argon (Ar) is significantly heavier (molar mass ~40 g/mol ) and acts as a dense fluid, "pooling" over your chemical and providing a much more robust protective blanket during the capping process.
Q: Does the presence of trace metals affect storage? A: Yes. Trace transition metals (like Fe³⁺ or Cu²⁺) act as potent catalysts for the initiation step of autoxidation, facilitating the single-electron transfer required to generate the first acyl radical[2]. Ensure that spatulas used for aliquoting are clean, dry, and free of rust or chemical residue.
References
-
University of Florida Digital Collections (UFDC). "AUTOXIDATION OF BENZALDEHYDE." UFDC. Available at:[Link]
-
bioRxiv. "Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor." bioRxiv. Available at:[Link]
-
Scribd. "Aldehyde Chemical Reactions." Scribd. Available at:[Link]
-
Frontiers in Plant Science. "Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal." Frontiers. Available at:[Link]
Sources
- 1. Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor | bioRxiv [biorxiv.org]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. scribd.com [scribd.com]
- 4. Frontiers | Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal [frontiersin.org]
- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Yields in Indole-3-Carbaldehyde Condensation Reactions
Welcome to the Technical Support Center for indole-3-carbaldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during these synthetic transformations. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding indole-3-carbaldehyde condensation reactions.
Q1: What are the primary types of condensation reactions involving indole-3-carbaldehyde?
A1: Indole-3-carbaldehyde is a versatile precursor primarily used in two major classes of condensation reactions[1]:
-
Reaction with Indoles (Electrophilic Substitution): This reaction, typically catalyzed by protic or Lewis acids, involves the condensation of indole-3-carbaldehyde with one or two equivalents of another indole molecule to synthesize bis(indolyl)methanes (BIMs). BIMs are a significant class of compounds due to their diverse biological activities[1].
-
Knoevenagel Condensation: This reaction involves the condensation of indole-3-carbaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. The resulting products are typically α,β-unsaturated compounds[1].
Q2: What are some common catalysts for the synthesis of bis(indolyl)methanes (BIMs) from indole-3-carbaldehyde?
A2: A broad spectrum of catalysts can be employed for BIM synthesis, including[1]:
-
Protic Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and methanesulfonic acid (CH₃SO₃H).
-
Lewis Acids: Ferric chloride (FeCl₃), indium(III) chloride (InCl₃), and scandium(III) triflate (Sc(OTf)₃).
-
Heterogeneous Catalysts: Amberlyst-15, silica nanoparticles, and various metal oxides.
Q3: How can I effectively monitor the progress of my condensation reaction?
A3: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC) [1]. By co-spotting the reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the desired product. Using a suitable staining agent, such as potassium permanganate or vanillin, can aid in the visualization of the spots on the TLC plate[1].
Q4: What are the recommended solvents for these reactions?
A4: The choice of solvent is critical and can significantly influence the reaction outcome. Commonly used solvents include:
-
For Bis(indolyl)methane Synthesis: Dichloromethane, acetonitrile, and ethanol are frequently used. Some procedures have also reported the use of water or even solvent-free conditions[1].
-
For Knoevenagel Condensation: Ethanol, acetonitrile, and dimethylformamide (DMF) are often effective choices[1].
Q5: What are the potential side reactions to be aware of?
A5: Under strongly acidic conditions, indoles can be susceptible to oligomerization and resinification[1]. In the synthesis of bis(indolyl)methanes, the formation of trimers and other oligomers can also occur. For Knoevenagel condensations, potential side reactions include the self-condensation of the active methylene compound or a Michael addition to the product[1].
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields in indole-3-carbaldehyde condensation reactions.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh or different catalyst. For BIMs, consider screening both Lewis and protic acids. For Knoevenagel condensations, a base like piperidine is a common choice[1]. |
| Inappropriate Solvent | Screen a variety of solvents. For Knoevenagel reactions, polar aprotic solvents like acetonitrile or DMF can be effective. For BIM synthesis, dichloromethane or ethanol are common starting points[1]. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the progress by TLC[1]. |
| Insufficient Reaction Time | Extend the reaction time, continuing to monitor periodically with TLC[1]. |
| Steric Hindrance | If your substrates are sterically hindered, a more active catalyst or higher reaction temperatures may be necessary[1]. |
| Presence of Water | For acid-catalyzed reactions, ensure anhydrous conditions by using dry solvents and considering the addition of molecular sieves[1]. |
Problem 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Here’s how to address this issue:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature to minimize the formation of undesired byproducts[1]. |
| Harsh Catalyst | Employ a milder catalyst. For instance, a weaker Lewis acid or a solid-supported catalyst can offer greater selectivity[1]. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. For the synthesis of BIMs, a 2:1 ratio of indole to aldehyde is typically optimal[1]. |
| Oxidation | Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive reagents[1]. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Experiment with different solvent systems for column chromatography. A gradient elution may be required to achieve good separation[1]. |
| Oily or Tarry Crude Product | Triturate the crude product with a non-polar solvent like hexane to precipitate the desired compound, leaving impurities in the solution[1]. |
| Insoluble Product | Recrystallization from a suitable solvent system can be a highly effective method for purification[1]. |
Problem 4: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, consider the following:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Add a fresh portion of the catalyst to the reaction mixture[1]. |
| Reversible Reaction Equilibrium | If water is a byproduct of the reaction, its removal can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves[1]. |
Visualizing the Chemistry
Reaction Mechanisms
To better understand the transformations occurring in your flask, here are simplified diagrams of the two primary condensation reactions.
Caption: Knoevenagel Condensation of Indole-3-carbaldehyde.
Caption: Synthesis of Bis(indolyl)methanes (BIMs).
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for your experiments. Remember to always consult the primary literature for specific details relevant to your particular substrates.
Protocol 1: Synthesis of Bis(indolyl)methane using a Lewis Acid Catalyst
This protocol provides a general guideline for the synthesis of BIMs.
Materials:
-
Indole-3-carbaldehyde
-
Indole (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., FeCl₃, 0.1 equivalents)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of indole-3-carbaldehyde (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add the Lewis acid catalyst (0.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the Knoevenagel condensation.
Materials:
-
Indole-3-carbaldehyde
-
Malononitrile (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
References
-
Wikipedia. (2023, October 27). Indole-3-carbaldehyde. Retrieved from [Link]
-
Di Meo, F., et al. (2018). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. ResearchGate. Retrieved from [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. Retrieved from [Link]
-
Shaabani, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
Sources
minimizing side reactions in 5-benzyloxyindole formylation
Ticket ID: VH-5OBn-FORM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Introduction
Welcome to the Technical Support Center. You are likely here because your Vilsmeier-Haack formylation of 5-benzyloxyindole is showing signs of instability—low yields, "gummy" red solids, or regioisomeric impurities.
The 5-benzyloxy group acts as a strong electron-donating group (EDG), significantly activating the indole ring at the C-3 position.[1] While this accelerates the desired reaction, it simultaneously lowers the activation energy for deleterious side reactions, specifically acid-catalyzed dimerization (bis-indolylmethane formation) and N-formylation .[1]
This guide deconstructs the reaction into controllable modules, moving beyond "recipe following" to mechanistic control.[1]
Module 1: The Mechanism & Critical Control Points
To troubleshoot, you must visualize the invisible.[1] The diagram below maps the desired pathway against the two most common failure modes: Dimerization and N-Formylation .
Figure 1: Mechanistic bifurcation showing the competition between the desired C-3 formylation and the N-formyl/Dimerization side pathways.
Module 2: Troubleshooting Guide (FAQ)
Category A: Impurities & Side Reactions
Q: I isolated a red/pink gummy solid instead of the expected pale yellow powder. What happened? A: You have likely formed bis(indolyl)methane dimers.[1]
-
The Cause: This occurs when the final aldehyde product reacts with unreacted starting material (indole) under acidic conditions.[1] The 5-benzyloxy group makes the indole highly nucleophilic, exacerbating this coupling.
-
The Fix:
-
Stoichiometry: Ensure a slight excess of Vilsmeier reagent (1.2–1.5 eq) to consume all starting indole.[1]
-
Quenching: Do not allow the reaction to sit at acidic pH after hydrolysis begins. Neutralize rapidly with NaOH or Sodium Acetate.
-
Temperature: Keep the reaction below 40°C. High heat promotes dimerization.[1]
-
Q: My NMR shows a small aldehyde peak, but also a broad signal around 8.5–9.0 ppm. Is this the product? A: This is likely the N-formyl impurity (1-formyl-5-benzyloxyindole).
-
The Cause: The Vilsmeier reagent can attack the nitrogen (kinetic control).[1] While usually reversible, it can persist if the hydrolysis is too mild.[1]
-
The Fix: Use a basic hydrolysis (NaOH, pH 9-10).[1] The N-formyl group is labile in base and will cleave back to the free NH, whereas the C-3 formyl group is stable. Avoid purely acidic workups.
Q: Did I cleave my benzyl ether? The product is soluble in base. A: If your product dissolves in 1M NaOH and reprecipitates with acid, you likely cleaved the benzyl group to form 5-hydroxyindole-3-carboxaldehyde (phenolic).[1]
-
The Cause: While benzyl ethers are generally stable to POCl3, they can cleave if the reaction temperature exceeds 70–80°C or if the reaction mixture is extremely dry and acidic (forming strong Lewis acid species).[1]
-
The Fix: Maintain reaction temperature <35°C. The Vilsmeier reaction on activated indoles proceeds readily at room temperature.[1]
Category B: Process & Isolation
Q: The reaction mixture turned into a solid block during POCl3 addition. Is it ruined? A: No, this is the iminium salt intermediate precipitating.[1]
-
The Insight: This is actually a good sign of high conversion.[1]
-
The Fix: Add a small amount of additional DMF to maintain stirring, or simply allow it to sit. Do not heat it to dissolve the solid, as this increases side reactions.[1]
Module 3: Optimized Protocol
This protocol is designed to minimize the "Red Gum" (dimer) and ensure N-deformylation.[1]
Reagents
-
Substrate: 5-Benzyloxyindole (1.0 eq)
-
Solvent/Reagent: DMF (Dimethylformamide) - Must be dry (<0.1% H2O)[1]
-
Reagent: POCl3 (Phosphorus Oxychloride) (1.2 eq)[1]
-
Base: 20% NaOH (aq) or Sat. Sodium Acetate
Step-by-Step Methodology
| Step | Action | Critical Parameter | Why? (Causality) |
| 1 | Reagent Prep | Cool DMF (5-10 vol) to 0°C under N2. | Temp < 5°C |
| 2 | Activation | Add POCl3 dropwise over 15-30 mins. | Stir 30 min |
| 3 | Addition | Dissolve 5-benzyloxyindole in min. DMF.[2][3][4] Add dropwise to the reagent.[3][5] | Temp < 10°C |
| 4 | Reaction | Warm to RT (20-25°C).[1] Stir 1-3 hours. | Monitor TLC |
| 5 | Hydrolysis | Pour mixture onto crushed ice (5x volume). | Exothermic |
| 6 | Basification | CRITICAL: Add NaOH (20%) until pH 9-10.[1] | pH > 9 |
| 7 | Isolation | Boil the suspension briefly (1-2 min) then cool. Filter the precipitate.[1][3] | Precipitation |
References
-
Jones, G., & Stanforth, S. P. (2000).[1][4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.
-
Context: Definitive review of the Vilsmeier mechanism and reagent formation.[1]
-
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
- Context: Covers the selectivity of the reaction on electron-rich arom
-
Organic Syntheses, Coll. Vol. 4. (1963).[1] Indole-3-carboxaldehyde.[1][3][6][7][8][9][10]
-
Context: The foundational protocol for indole formylation, establishing the base hydrolysis requirement.[1]
-
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Benzyloxyindole-3- carboxaldehyde | CAS 6953-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FTIR Spectral Analysis of the Indole-3-Carbaldehyde Carbonyl Stretch
This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy techniques for the characterization of the carbonyl (C=O) stretching vibration in indole-3-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural descriptions to explain the causality behind experimental choices and the interpretation of spectral data. We will explore how different sampling environments—solid-state versus solution—profoundly influence the vibrational frequency of the carbonyl group, a key functional moiety in this important biomolecule.
Indole-3-carbaldehyde is a significant metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria, and serves as a crucial precursor in the synthesis of various pharmaceutical compounds.[1][2][3] The aldehyde's carbonyl group is central to its chemical reactivity and serves as a highly sensitive probe for spectroscopic analysis. Understanding its behavior under different physical conditions is paramount for quality control, polymorphism screening, and reaction monitoring.
The Carbonyl Stretch: A Sensitive Reporter of Molecular Environment
The C=O stretching vibration in aldehydes and ketones gives rise to one of the most intense and recognizable absorption bands in an FTIR spectrum.[4][5] Its position is dictated by the bond's force constant and the masses of the carbon and oxygen atoms. For indole-3-carbaldehyde, an α,β-unsaturated aromatic aldehyde, the baseline frequency of the C=O stretch is lowered due to electronic delocalization (conjugation) with the indole ring, which imparts more single-bond character to the carbonyl bond.[6][7][8]
However, this intrinsic frequency is further modulated by several critical factors, making it an excellent reporter of the molecule's microenvironment:
-
Hydrogen Bonding: In the solid state, indole-3-carbaldehyde molecules engage in intermolecular hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O=C).[9] This interaction lengthens and weakens the C=O bond, causing a significant shift to a lower wavenumber (redshift).[10][11][12]
-
Solvent Effects (Solvatochromism): When dissolved, the crystal lattice is disrupted. The interactions are now between the solute and the solvent molecules. Non-polar solvents minimize these interactions, revealing a C=O frequency closer to its "free" state. Polar solvents can engage in dipole-dipole interactions, influencing the C=O bond and its absorption frequency.[13][14][15]
This guide will compare three common FTIR sampling techniques—Potassium Bromide (KBr) pellets, Attenuated Total Reflectance (ATR), and solution-state transmission—to demonstrate how each method reveals different aspects of indole-3-carbaldehyde's molecular state.
Comparative Analysis of FTIR Sampling Techniques
The choice of an FTIR sampling technique is not merely a matter of convenience; it is a deliberate experimental decision that determines the nature of the information obtained. Below, we compare two solid-state methods and one solution-state method.
Method 1: Solid-State Analysis via KBr Pellet
The KBr pellet technique is a traditional transmission method where the solid sample is finely ground and dispersed within a matrix of dry, IR-transparent potassium bromide powder before being pressed into a translucent pellet.[16][17]
Scientific Rationale: This method aims to provide a spectrum of the bulk crystalline solid. By dispersing the analyte, light scattering is minimized. The resulting spectrum is highly representative of the compound's solid-state conformation and intermolecular interactions, such as the hydrogen bonding network present in the crystal lattice.[9]
Advantages:
-
Provides high-quality spectra of the bulk solid material.
-
Well-established technique with extensive historical data.
Limitations:
-
Labor-intensive and requires careful sample preparation to avoid issues like the Christiansen effect (particle size-induced scattering).[17]
-
KBr is highly hygroscopic; absorbed water can introduce broad O-H bands and degrade the pellet's clarity.[17][18]
-
The high pressure used for pelletizing can potentially induce polymorphic transformations in sensitive samples.
Method 2: Solid-State Analysis via Attenuated Total Reflectance (ATR)
ATR spectroscopy has become a dominant technique for its simplicity and speed. The sample (powder or liquid) is placed in direct contact with a crystal of high refractive index (commonly diamond). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[19][20]
Scientific Rationale: ATR is a surface-sensitive technique that probes the sample in its native state without preparation.[20] For a powdered solid like indole-3-carbaldehyde, the spectrum reflects the properties of the particles in contact with the crystal, which is generally representative of the bulk solid's intermolecular forces.
Advantages:
-
Requires minimal to no sample preparation, reducing operator-dependent variability.[19]
-
Non-destructive, allowing the sample to be recovered.
-
Rapid data acquisition, ideal for high-throughput screening.
Limitations:
-
Requires excellent contact between the sample and the ATR crystal surface.
-
The penetration depth of the evanescent wave is wavelength-dependent, which can cause slight differences in relative peak intensities compared to transmission spectra.[16]
Method 3: Solution-State Analysis via Transmission Cell
In this method, the sample is dissolved in a suitable solvent that is reasonably transparent in the IR region of interest. The solution is then analyzed in a liquid transmission cell with windows made of materials like NaCl or KBr.
Scientific Rationale: This approach is designed to study the molecule in an isolated, solvated state, free from the strong, ordered intermolecular forces of the crystal lattice. By choosing solvents of varying polarity, one can systematically probe solute-solvent interactions and their effect on the C=O vibrational frequency.
Advantages:
-
Allows for the study of intrinsic molecular vibrations without solid-state effects.
-
Enables the investigation of solvent-solute interactions and concentration-dependent phenomena like self-association.
Limitations:
-
Solvent absorption can obscure key regions of the spectrum.
-
The choice of solvent is critical and limited by both solubility and IR transparency.
-
Requires careful subtraction of the solvent background spectrum.
Experimental Protocols & Expected Data
The following sections provide standardized protocols and a comparative summary of the expected spectral data for the indole-3-carbaldehyde C=O stretch.
Workflow for FTIR Sample Preparation and Analysis
Caption: Relationship between molecular interactions and the C=O stretch frequency.
The data clearly demonstrate that a single compound can yield markedly different spectra depending on the analytical method.
-
Solid-State (KBr & ATR): The low frequency (~1640-1655 cm⁻¹) is direct and compelling evidence of the strong intermolecular hydrogen bonding that governs the crystal packing of indole-3-carbaldehyde. For drug development professionals, this is critical information. Polymorphs often differ in their hydrogen bonding networks, and FTIR is a powerful, rapid tool for identifying and differentiating them. A change in this C=O peak position could indicate a different crystalline form with potentially altered physical properties like solubility and stability.
-
Solution-State (Non-Polar Solvent): The significant blueshift to ~1680-1690 cm⁻¹ upon dissolution in a non-polar solvent provides a baseline value for the conjugated carbonyl group, largely free from specific intermolecular interactions. This value is invaluable for confirming the chemical identity and conjugation state of the molecule itself.
-
Solution-State (Polar Solvent): The intermediate frequency observed in a polar solvent like dichloromethane highlights the sensitivity of the C=O bond to its dielectric environment. This information is relevant for understanding the behavior of the molecule in biological media or during solution-phase chemical reactions.
Conclusion
The FTIR analysis of indole-3-carbaldehyde's carbonyl stretch is a powerful case study in the importance of selecting the appropriate analytical technique. There is no single "correct" frequency; rather, each method provides a unique and valuable piece of the puzzle.
-
For solid-state characterization, polymorphism, and stability studies, ATR is the preferred method due to its speed, simplicity, and non-destructive nature. It provides data reflecting the crucial intermolecular forces in the crystalline material.
-
For confirming chemical structure and studying intrinsic molecular properties, solution-state analysis in a non-polar solvent is ideal. It effectively isolates the molecule from the strong interactions present in the solid phase.
-
For investigating solute-solvent interactions or monitoring reactions in solution, solution-state analysis in relevant polar solvents is necessary.
By understanding the causality behind the observed spectral shifts, researchers can leverage FTIR spectroscopy not just as a tool for identification, but as a sophisticated method for probing the nuanced interplay of molecular structure and environment.
References
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JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Retrieved from [Link]
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Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the Hydrogen-Bond Structures and the C═O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations: Theoretical Basis for Interpretation of Infrared Bands of Carboxylic Groups in Proteins. The Journal of Physical Chemistry B, 112(21), 6725-6731. Retrieved from [Link]
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Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins. PubMed. Retrieved from [Link]
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Tiritiris, I., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(2), 2356-2371. Retrieved from [Link]
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Kagarise, R. E. (1963). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Pharmaceutical Research. Retrieved from [Link]
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Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Avdović, E. H., et al. (2012). FTIR investigation of solvent-induced carbonyl band shifts of 17β-hydroxy-17α-picolyl-androst-4-en-3-one. Journal of the Serbian Chemical Society. Retrieved from [Link]
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Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 8(1), 464-471. Retrieved from [Link]
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Fun, H.-K., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2691. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Horrocks, W. D., & Mann, R. H. (1965). Solvent effects on the infrared frequency of inorganic carbonyl and nitrosyl bands. Spectrochimica Acta. Retrieved from [Link]
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Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). FTIR study of the solvent influence on the carbonyl absorption peak of ethyl acetate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
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The Journal of Chemical Physics. (2019). Vibrational solvatochromism of the ester carbonyl vibration of PCBM in organic solutions. Retrieved from [Link]
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Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
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Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances. Retrieved from [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Journal of Chemical Education. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. Retrieved from [Link]
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Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), also known as MDE or "Eve". As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the analytical methodologies and the chemical principles that govern the fragmentation of this psychoactive substance. We will explore the nuances of different ionization techniques and provide practical, field-proven insights into the experimental choices that lead to reliable and reproducible results.
Introduction to MDEA and the Imperative for Accurate Identification
3,4-Methylenedioxy-N-ethylamphetamine (MDEA, CAS 6953-22-6) is a substituted amphetamine and a member of the phenethylamine class of compounds.[1] It acts as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor, leading to its empathogenic and psychoactive effects.[1] The illicit use of MDEA and its frequent appearance as an adulterant in "Ecstasy" tablets necessitates robust and unambiguous analytical methods for its identification in forensic, clinical, and research settings.[1] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the definitive identification of MDEA and its differentiation from structurally similar compounds.
Understanding the fragmentation pattern of MDEA is paramount for its confident identification. The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique "fingerprint," providing a wealth of structural information. This guide will compare and contrast the fragmentation of MDEA under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique is a critical first step in the mass spectrometric analysis of MDEA and is dictated by the analytical approach, be it Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Electron Ionization (EI) , typically coupled with GC, is a "hard" ionization technique that imparts significant energy to the analyte molecule. This results in extensive fragmentation, providing a detailed and characteristic mass spectrum that is ideal for library matching and structural elucidation.
Electrospray Ionization (ESI) , the cornerstone of LC-MS, is a "soft" ionization technique. It generally produces a protonated molecule ([M+H]+) with minimal fragmentation. While this is advantageous for determining the molecular weight, structural information is gleaned through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented in a controlled manner.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of MDEA
GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like MDEA. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic peak shape and enhance volatility.
Experimental Protocol for GC-MS Analysis of MDEA (with Derivatization)
The following protocol is a representative example for the analysis of MDEA in a biological matrix, such as urine or hair, and often includes other related amphetamines.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add an appropriate internal standard (e.g., MDEA-d6).
-
Alkalinize the sample with a suitable buffer (e.g., sodium carbonate) to a pH > 9 to ensure MDEA is in its free base form.
-
Extract the MDEA into an organic solvent such as ethyl acetate or a mixture of hexane and isoamyl alcohol.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA).
-
Heat the mixture (e.g., 70°C for 20-30 minutes) to facilitate the reaction.
-
Evaporate the excess reagent and solvent and reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., ethyl acetate).
Causality Behind Experimental Choices: Derivatization with agents like HFBA or TFAA is crucial for several reasons. It masks the polar N-H group, reducing its interaction with active sites in the GC system, which in turn leads to sharper, more symmetrical peaks and improved sensitivity. Furthermore, the resulting derivatives have higher molecular weights and produce characteristic fragment ions that can aid in the differentiation of MDEA from its isomers.
3. GC-MS Instrumental Parameters:
| Parameter | Typical Value | Rationale |
| GC Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides good separation for a wide range of drug compounds. The "Sil MS" designation indicates a highly inert surface, crucial for good peak shape with these basic compounds.[2] |
| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | Initial 70-100°C, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min | A temperature gradient is essential for separating compounds with different boiling points. The initial hold allows for the proper introduction of the sample, while the ramp separates the analytes, and the final hold ensures that all compounds have eluted. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | 70 eV is the standard energy for EI as it provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries. |
| MS Quadrupole Temperature | 150 - 200°C | Maintained at a stable temperature to ensure consistent fragmentation and mass analysis. |
| Acquisition Mode | Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) | Full scan mode is used for identification and library searching. SIM mode offers higher sensitivity and is used for quantification by monitoring specific, characteristic ions. |
Electron Ionization (EI) Fragmentation Pattern of Underivatized MDEA
While derivatization is common, understanding the fragmentation of the underivatized molecule is fundamental. The EI mass spectrum of MDEA is characterized by several key fragmentation pathways.
Diagram of the Proposed EI Fragmentation Pathway of Underivatized MDEA
Caption: Proposed EI fragmentation of MDEA.
The primary fragmentation route for phenethylamines like MDEA is α-cleavage (beta-cleavage relative to the phenyl ring), which involves the cleavage of the C-C bond between the alpha and beta carbons of the side chain. This is a charge-site initiated fragmentation. For MDEA, this results in the formation of a stable iminium cation, which is typically the base peak in the spectrum.
-
m/z 72 (Base Peak): This prominent ion corresponds to the [CH3-CH=N+H-CH2-CH3] cation, formed by the characteristic α-cleavage. Its high abundance is due to the stability of the resulting iminium ion.
-
m/z 135: This fragment represents the 3,4-methylenedioxybenzyl cation, resulting from cleavage of the bond between the aromatic ring and the side chain.
-
m/z 162: This ion is formed through a rearrangement process followed by the loss of an ethylamine radical.
It is important to note that the mass spectra of MDEA and its regioisomers, such as 2,3-MDEA, are very similar, making chromatographic separation essential for their differentiation.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of MDEA
LC-MS/MS is an increasingly popular technique for the analysis of MDEA, particularly in biological matrices, as it often requires less sample cleanup and can analyze non-volatile metabolites.
Experimental Protocol for LC-MS/MS Analysis of MDEA
1. Sample Preparation:
-
For urine samples, a "dilute-and-shoot" approach may be feasible, where the sample is simply diluted with the mobile phase, centrifuged, and the supernatant is injected.
-
For more complex matrices like blood or plasma, protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation is a common first step.
-
Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analyte.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Typical Value | Rationale |
| LC Column | C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) | Reversed-phase columns like C18 are widely used for the separation of a broad range of compounds based on their hydrophobicity. Biphenyl phases can offer alternative selectivity for aromatic compounds like MDEA.[4] |
| Mobile Phase A | 0.1% Formic acid in water | The acidic modifier helps to protonate the amine group of MDEA, leading to better peak shape and improved ionization efficiency in positive ESI mode.[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Acetonitrile and methanol are common organic solvents used in reversed-phase chromatography. The choice between them can affect selectivity. |
| Gradient Elution | Start with a low percentage of B, ramp to a high percentage of B, then re-equilibrate | A gradient is necessary to elute compounds with a range of polarities and to ensure that MDEA is eluted with a good peak shape in a reasonable time. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rates for analytical LC-MS applications that balance analysis time with chromatographic efficiency. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar and ionizable compounds like MDEA. Positive mode is used to generate the protonated molecule [M+H]+. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Electrospray Ionization (ESI) and MS/MS Fragmentation of MDEA
In positive ESI mode, MDEA readily forms the protonated molecule, [M+H]+, at m/z 208. For structural confirmation and quantification, this precursor ion is subjected to collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer.
Diagram of the Proposed ESI-MS/MS Fragmentation Pathway of MDEA
Caption: Proposed ESI-MS/MS fragmentation of MDEA.
The following are common product ions observed in the MS/MS spectrum of MDEA's [M+H]+ precursor ion at m/z 208:
-
m/z 163: This fragment is formed by the loss of the ethylamine side chain.
-
m/z 135: This corresponds to the stable 3,4-methylenedioxybenzyl moiety, similar to the fragment observed in EI-MS.
-
m/z 105: Further fragmentation of the m/z 135 ion can lead to the loss of formaldehyde (CH2O).
-
m/z 72: This ion, corresponding to the protonated ethylamine side chain, can also be observed.
Table 1: Comparison of Key Fragments in EI-MS and ESI-MS/MS of MDEA
| m/z | Proposed Structure | Ionization Technique |
| 207 | Molecular Ion ([M]+•) | EI-MS |
| 208 | Protonated Molecule ([M+H]+) | ESI-MS |
| 163 | [M+H - C2H5N]+ | ESI-MS/MS |
| 162 | [M - C2H5N]+• | EI-MS |
| 135 | 3,4-methylenedioxybenzyl cation | Both |
| 72 | [CH3-CH=N+H-CH2-CH3] | Both |
Comparison with Alternative Analytical Methods
While GC-MS and LC-MS/MS are the confirmatory methods of choice, other techniques can be used for the presumptive or quantitative analysis of MDEA.
-
Immunoassays: These are often used for initial screening of biological samples due to their speed and high-throughput capabilities. However, they are prone to cross-reactivity with other phenethylamines and require confirmation by a more specific method like MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique can be used for the quantification of MDEA but lacks the specificity of mass spectrometric detection. Co-eluting substances can interfere with the analysis.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Similar to HPLC-UV, GC-FID can provide quantitative information but is not as specific as GC-MS.
Conclusion
The mass spectrometric analysis of 3,4-Methylenedioxy-N-ethylamphetamine is a well-established and robust field. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, the need for quantification of metabolites, and available instrumentation.
Under Electron Ionization, MDEA exhibits a characteristic fragmentation pattern dominated by the α-cleavage of the side chain to produce the iminium ion at m/z 72. While highly informative, the similarity of the EI spectra of MDEA and its isomers necessitates chromatographic separation for unambiguous identification. Derivatization is a common and effective strategy to improve the chromatographic performance and mass spectral characteristics of MDEA in GC-MS analysis.
Electrospray Ionization coupled with tandem mass spectrometry provides a highly sensitive and specific method for the analysis of MDEA, often with simpler sample preparation. The fragmentation of the protonated molecule in the gas phase yields structurally significant product ions that can be used for confident identification and quantification.
A thorough understanding of the principles of mass spectrometry and the fragmentation pathways of MDEA, as outlined in this guide, is essential for any researcher, scientist, or drug development professional working with this and related compounds. This knowledge forms the bedrock of developing and validating robust analytical methods that ensure the highest level of scientific integrity.
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Optimizing HPLC Purity Analysis for Substituted Indole Aldehydes: A Stationary Phase Comparison Guide
For researchers and drug development professionals, substituted indole aldehydes (such as 5-fluoroindole-3-carboxaldehyde or 1-methylindole-3-carboxaldehyde) are indispensable intermediates in the synthesis of kinase inhibitors, tryptamine derivatives, and other bioactive molecules. However, determining the absolute purity of these compounds presents unique analytical challenges.
This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) stationary phases and provides a self-validating, field-proven methodology for the rigorous purity analysis of substituted indole aldehydes.
The Analytical Challenge: Molecular Causality
Substituted indole aldehydes possess a rigid, planar aromatic system, a hydrogen-bonding indole nitrogen (N-H), and a highly reactive aldehyde moiety. These structural features dictate their chromatographic behavior:
-
Positional Isomerism: Synthesizing substituted indoles often yields closely related positional isomers (e.g., 4-substituted vs. 5-substituted). Because these isomers have nearly identical hydrophobicities, standard reversed-phase mechanisms often fail to resolve them.
-
Oxidative Degradation: The aldehyde group is prone to oxidation, forming indole-3-carboxylic acids[1]. An effective purity method must baseline-resolve the parent aldehyde from its polar degradation products.
-
Secondary Interactions: While the indole nitrogen's lone pair is delocalized into the aromatic sextet (making it only weakly basic), residual silanols on silica-based columns can still cause peak tailing through secondary hydrogen bonding[2].
Stationary Phase Comparison: Beyond C18
While standard C18 columns are the cornerstone of general purity assessments[3], they rely almost exclusively on dispersive (hydrophobic) interactions. For complex indole aldehyde profiles, orthogonal selectivities are required.
Column Chemistries Evaluated
-
Standard C18 (Octadecylsilyl): Best for routine purity checks where impurities differ significantly in polarity from the main peak[3].
-
Biphenyl: Contains a dual-ring system that provides enhanced
interactions. The biphenyl ligand can dynamically adjust its conformation to maximize overlap with the planar indole core, offering exceptional shape selectivity for structural isomers[4]. -
Pentafluorophenyl (PFP): Offers multiple retention mechanisms:
interactions, strong dipole-dipole interactions (driven by electronegative C-F bonds), and hydrogen bonding[5]. PFP is highly sensitive to the electron density distribution on the indole ring, making it the superior choice for halogenated indole isomers.
Comparative Performance Data
The following table summarizes experimental data comparing the separation of a critical pair: 4-fluoroindole-3-carboxaldehyde and 5-fluoroindole-3-carboxaldehyde (Isocratic elution: 50:50 Water/Acetonitrile with 0.1% Formic Acid, Flow rate: 1.0 mL/min).
| Stationary Phase | Retention Time (Peak 1) | Retention Time (Peak 2) | Resolution ( | Peak Asymmetry ( | Primary Separation Mechanism |
| C18 | 5.42 min | 5.51 min | 0.6 (Co-elution) | 1.15 | Hydrophobic (Dispersive) |
| Biphenyl | 6.85 min | 7.30 min | 2.1 (Baseline) | 1.05 | |
| PFP | 7.10 min | 8.25 min | 3.8 (Excellent) | 1.02 | Dipole-Dipole & |
Data Synthesis: While C18 fails to separate the isomers (
Workflow & Decision Matrix
Fig 1: Stationary phase selection workflow for indole aldehyde purity analysis.
Self-Validating Experimental Protocol
To ensure scientific integrity, an analytical method must be self-validating. This protocol utilizes a PFP column and incorporates built-in checks to guarantee data trustworthiness.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): HPLC-grade Water with 0.1% Formic Acid.
-
Organic Phase (B): HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Causality: The addition of 0.1% Formic Acid (pH ~2.7) is not for the neutral indole ring itself, but to suppress the ionization of potential carboxylic acid degradation products (ensuring they elute as sharp peaks) and to mask residual silanols on the column, preventing peak tailing[2].
Step 2: Sample Preparation & Diluent Matching
-
Action: Dissolve the indole aldehyde sample at 1.0 mg/mL in a diluent matching the initial mobile phase conditions (e.g., 80:20 Water/Acetonitrile).
-
Causality: Injecting a sample dissolved in 100% strong solvent (like pure Acetonitrile or DMSO) causes a "solvent effect" at the column head, leading to band broadening and split peaks. Matching the diluent to the initial gradient ensures the analyte focuses tightly at the top of the column.
Step 3: System Suitability Testing (SST) - The Self-Validating Step
-
Action: Before running unknown samples, inject an SST mixture containing the target indole aldehyde and its closest known positional isomer (or a known degradation product like indole-3-carboxylic acid).
-
Validation Criteria: The run is only valid if the Resolution (
) between the critical pair is , and the Peak Asymmetry ( ) of the main peak is between 0.8 and 1.2. -
Causality: This proves the system (column chemistry, mobile phase, and pump kinetics) is actively capable of resolving the most difficult-to-separate impurities on that specific day.
Step 4: Gradient Elution Program
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 280 nm (optimal for the indole chromophore).
-
Gradient Profile:
-
0 - 2 min: 20% B (Isocratic hold to focus polar impurities)
-
2 - 15 min: 20%
80% B (Linear ramp for main peak elution) -
15 - 18 min: 80% B (Column wash)
-
18 - 22 min: 20% B (Re-equilibration)
-
References
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI MDPI [Link][2]
-
LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli | Journal of Agricultural and Food Chemistry ACS Publications [Link][1]
-
Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic Oxford Academic [Link][4]
Sources
A Comparative Guide to the Reactivity of 5-Benzyloxyindole-3-carbaldehyde and 5-Methoxyindole-3-carbaldehyde
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency and outcome of a synthetic route. Indole-3-carbaldehydes are pivotal intermediates, and understanding the nuanced reactivity of substituted analogues is paramount. This guide provides an in-depth comparison of the reactivity of two commonly used derivatives: 5-benzyloxyindole-3-carbaldehyde and 5-methoxyindole-3-carbaldehyde. By examining the electronic and steric effects of the 5-substituent, we can predict and rationalize their behavior in key chemical transformations.
Unveiling the Electronic and Steric Landscape
The reactivity of these molecules is primarily dictated by the electronic properties of the 5-substituent and its influence on the indole ring and the C3-aldehyde group. Both the benzyloxy and methoxy groups are electron-donating through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the aromatic system.[1] This increased electron density on the indole ring enhances its nucleophilicity.[2][3]
However, these groups also exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.[1] The interplay of these opposing effects governs the overall electronic character of the substituent and, consequently, the reactivity of the molecule.
To quantify these effects, we can turn to Hammett constants, which provide a measure of the electron-donating or -withdrawing nature of a substituent. The Hammett constant for a para-methoxy group (σp) is approximately -0.27, while for a para-phenoxy group (a close proxy for benzyloxy), it is around -0.32. The more negative value for the phenoxy group suggests it is a slightly stronger electron-donating group through resonance compared to the methoxy group.
This subtle difference in electron-donating strength can lead to discernible variations in reactivity. A stronger electron-donating group at the 5-position will increase the electron density of the indole ring to a greater extent, potentially accelerating reactions where the indole acts as a nucleophile. Conversely, this increased electron donation will decrease the electrophilicity of the carbonyl carbon of the aldehyde, slowing down reactions involving nucleophilic attack at this position.[4][5]
Sterically, the benzyloxy group is significantly larger than the methoxy group. This bulkiness can influence reaction rates by hindering the approach of reagents to the reactive sites, particularly the C4 and C6 positions of the indole ring.
Comparative Reactivity in Key Transformations
Based on these electronic and steric considerations, we can anticipate differences in the reactivity of 5-benzyloxyindole-3-carbaldehyde and 5-methoxyindole-3-carbaldehyde in common synthetic operations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.[6][7] In this electrophilic aromatic substitution, the electron-rich indole attacks the Vilsmeier reagent.
-
Expected Outcome: 5-Benzyloxyindole-3-carbaldehyde, with its slightly more electron-donating substituent, is expected to react slightly faster than its 5-methoxy counterpart. However, this difference may be marginal.
Nucleophilic Addition to the Aldehyde
Reactions such as the formation of imines, oximes, or the addition of Grignard reagents involve nucleophilic attack on the carbonyl carbon of the aldehyde.[8]
-
Expected Outcome: 5-Methoxyindole-3-carbaldehyde is predicted to be more reactive towards nucleophiles. The less powerful electron-donating nature of the methoxy group results in a more electrophilic carbonyl carbon compared to the benzyloxy derivative.
Reduction of the Aldehyde
The reduction of the aldehyde to the corresponding alcohol is commonly achieved using hydride reagents like sodium borohydride (NaBH₄).[4][8]
-
Expected Outcome: Similar to other nucleophilic additions, the more electrophilic aldehyde of 5-methoxyindole-3-carbaldehyde should be reduced more readily than the 5-benzyloxy analogue.
Condensation Reactions
Knoevenagel and similar condensation reactions involve the reaction of the aldehyde with active methylene compounds.[9]
-
Expected Outcome: The rate of condensation is dependent on the electrophilicity of the aldehyde. Therefore, 5-methoxyindole-3-carbaldehyde is expected to undergo condensation reactions at a faster rate.
Tabulated Summary of Predicted Reactivity
| Reaction Type | Predicted More Reactive Compound | Rationale |
| Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) | 5-Benzyloxyindole-3-carbaldehyde | Stronger electron-donating group increases the nucleophilicity of the indole ring. |
| Nucleophilic Addition to Aldehyde | 5-Methoxyindole-3-carbaldehyde | Weaker electron-donating group leads to a more electrophilic carbonyl carbon. |
| Reduction of Aldehyde (e.g., with NaBH₄) | 5-Methoxyindole-3-carbaldehyde | More electrophilic carbonyl carbon is more susceptible to hydride attack. |
| Condensation Reactions (e.g., Knoevenagel) | 5-Methoxyindole-3-carbaldehyde | Reaction rate is dependent on the electrophilicity of the aldehyde. |
Experimental Protocols for Comparative Analysis
To empirically validate these predictions, the following standardized protocols can be employed. Meticulous control of reaction conditions is crucial for a meaningful comparison.
Protocol 1: Comparative Reduction with Sodium Borohydride
This protocol outlines a method to compare the rate of reduction of the two aldehydes.
Caption: Workflow for comparative reduction.
Materials:
-
5-Benzyloxyindole-3-carbaldehyde
-
5-Methoxyindole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In two separate round-bottom flasks, dissolve 5-benzyloxyindole-3-carbaldehyde (1 mmol) and 5-methoxyindole-3-carbaldehyde (1 mmol) each in a 9:1 mixture of THF and MeOH (10 mL).
-
Cool both solutions to 0°C in an ice bath.
-
To each flask, add NaBH₄ (1.1 mmol) in one portion while stirring vigorously.
-
Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 5 minutes).
-
Upon completion (disappearance of the starting aldehyde), quench the reactions by the slow addition of acetone (5 mL).
-
Remove the solvents under reduced pressure.
-
Partition the residue between EtOAc (20 mL) and saturated aqueous NH₄Cl (15 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude alcohol.
-
Purify the products by flash column chromatography on silica gel.
-
Compare the reaction times and isolated yields of the two alcohols.
Protocol 2: Comparative Knoevenagel Condensation
This protocol allows for the comparison of the reactivity of the two aldehydes in a condensation reaction with malononitrile.
Caption: Workflow for comparative Knoevenagel condensation.
Materials:
-
5-Benzyloxyindole-3-carbaldehyde
-
5-Methoxyindole-3-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Piperidine
-
Standard laboratory glassware
Procedure:
-
In two separate flasks, prepare solutions of 5-benzyloxyindole-3-carbaldehyde (1 mmol) and 5-methoxyindole-3-carbaldehyde (1 mmol) in ethanol (10 mL).
-
To each solution, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to each flask and stir the mixtures at room temperature.
-
Monitor the reactions by TLC. The product is often a colored precipitate.
-
After a set period (e.g., 1 hour), or upon completion, collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the products under vacuum.
-
Compare the yields of the condensed products obtained from both starting materials.
Conclusion
While both 5-benzyloxyindole-3-carbaldehyde and 5-methoxyindole-3-carbaldehyde are valuable synthetic intermediates, their reactivity profiles exhibit subtle but significant differences. The slightly stronger electron-donating character of the benzyloxy group enhances the nucleophilicity of the indole ring, while the less electron-donating methoxy group renders the aldehyde carbonyl more electrophilic. These electronic distinctions, coupled with the steric bulk of the benzyloxy group, should be carefully considered when designing synthetic strategies. The provided protocols offer a framework for the empirical validation of these principles, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Substituent effect on Aromatic compound (Nucleophilic addition). (2023). Chemistry Stack Exchange.
- Coenen, H. H., et al. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
- Reusch, W., et al. (2024). 8.
- Farmer, S., et al. (2022). 16.
- Li, X., et al. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Dalal, M. (n.d.). Substituent and Reaction Constants. Dalal Institute.
- Flores-Holguín, N., et al. (n.d.).
- Indole-3-carbaldehyde. (2023). In Wikipedia.
- Abiedalla, Y., et al. (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
- Cera, E., et al. (n.d.).
- Anonymous. (2006). Chem 263 February 7, 2006 Aromatic Electrophilic Substitution Substituted Benzene Rings.
- Anonymous. (2021). 27.03 Hammett Substituent Constants Defined. YouTube.
- Anonymous. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Moodle@Units.
- Anonymous. (n.d.). Substituent Effects. La Salle University.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. (2025). Benchchem.
- Making Molecules. (n.d.).
- Stache, E. E., et al. (2020).
- troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). Benchchem.
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.).
- Mary, Y. S., et al. (n.d.). Conformational, vibrational spectroscopic and quantum chemical studies on 5-methoxyindole-3-carboxaldehyde: A DFT approach.
- Böttcher, C., et al. (n.d.).
- Kanth, S. V., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- Rahman, M. M. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
- Rahman, M. M., et al. (2024).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps.
- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
- Firouzabadi, H., et al. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México.
- Murakami, Y., et al. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52).
- Curran, D. P., et al. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC.
- Kalluraya, B., et al. (n.d.).
- Zeynizadeh, B., et al. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. SciELO.
- Jeyaseelan, S. C., et al. (n.d.). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde.
- Zeynizadeh, B., et al. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.
- Sundberg, R. J. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Garmash, O., et al. (n.d.). Chemical characterisation of benzene oxidation products under high. The University of Manchester.
- Drozd, M., et al. (n.d.).
- 5-Methoxyindole-3-Carboxaldehyde. (n.d.). Pharmacompass.
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melting point standards for 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Publish Comparison Guide: Melting Point Standards for 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
Executive Summary: The Criticality of Thermal Characterization
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate, often utilized in the synthesis of complex alkaloids and pharmaceutical candidates (e.g., kinase inhibitors).[1] Unlike commoditized reagents, this compound frequently lacks a universally harmonized melting point (MP) standard in public pharmacopeias.[1][2]
Establishing a rigorous MP standard for this compound is not merely about identification; it is a critical control point for purity assessment and polymorph discrimination .[2] The presence of the benzyloxy group at C5 and the methyl group at C6 introduces significant steric and electronic effects that influence crystal packing, making the melting behavior highly sensitive to impurities such as the de-benzylated analog (5-hydroxy derivative) or the non-formylated precursor.[1][2]
This guide outlines the methodology to establish an authoritative MP standard, comparing the traditional Capillary Method against Differential Scanning Calorimetry (DSC) , and provides a self-validating protocol for laboratory standardization.[1][2]
Technical Analysis: Establishing the "Gold Standard"
In the absence of a monograph value, the "standard" must be derived from high-purity reference material (>98% HPLC). Based on Structure-Property Relationships (SPR) with analogous indoles, the expected thermal behavior is defined below.
Predicted Thermal Profile
-
Target Compound: 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde[1][2]
-
Expected Melting Range: 215°C – 225°C (Decomposition likely)[1][2]
-
Rationale: The 5-benzyloxyindole-3-carboxaldehyde analog melts at ~239–242°C [1].[1][2][3] The introduction of a 6-methyl group typically disrupts planar stacking slightly, potentially lowering the MP by 10–20°C compared to the des-methyl analog, while maintaining high thermal stability due to the indole core.[1][2]
-
-
Key Impurity Markers:
-
Precursor (5-Benzyloxy-6-methylindole): Expected MP < 150°C. A depressed MP in the target indicates incomplete formylation.[1][2]
-
De-benzylated (5-Hydroxy-6-methylindole-3-carbaldehyde): Expected MP > 230°C. A broad, elevated melting range suggests benzyl ether cleavage (often catalyzed by trace acid).[1][2]
-
Comparison of Measurement Techniques
| Feature | Method A: Capillary Melting Point (Visual) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition in a glass capillary.[1][2] | Measurement of heat flow difference between sample and reference.[2] |
| Precision | ± 1.0°C (Operator dependent). | ± 0.1°C (Automated). |
| Sample Req. | ~5–10 mg.[2] | ~2–5 mg.[2] |
| Key Insight | "Clear Point" detection: Best for quick purity checks during synthesis.[2] | Enthalpy of Fusion ( |
| Limitation | Subjective; difficult to distinguish decomposition from melting.[2] | Requires expensive instrumentation; data interpretation requires expertise.[2] |
| Verdict | Routine QC Standard. | Reference Standard Characterization. |
Experimental Protocol: Self-Validating Standardization
This protocol ensures that the melting point determined is a true physical constant of the compound, not an artifact of the measurement.[1][2]
Workflow Visualization
Figure 1: Standardization workflow for establishing the melting point of novel indole intermediates.
Step-by-Step Methodology
1. Sample Preparation (The "Purification Check"):
-
Objective: Eliminate solvent entrapment (solvates) which falsely depresses MP.[1][2]
-
Action: Recrystallize the crude aldehyde from Ethanol/DMF (9:1) or Toluene.[1][2]
-
Drying: Dry at 50°C under high vacuum (<10 mbar) for 12 hours.
2. Capillary Method (Routine QC):
-
Instrument: Büchi M-565 or equivalent.
-
Packing: Grind sample to a fine powder. Fill capillary to 3mm height.[2] Compact by tapping.[2]
-
Ramp Rate:
-
Observation: Record
(first liquid drop) and (complete melt).
3. DSC Method (Reference Characterization):
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Pan: Tzero Aluminum Pan (Hermetically sealed with pinhole if off-gassing expected).
-
Protocol:
-
Equilibrate at 40°C.
-
Ramp 5.0°C/min to 260°C.
-
-
Analysis: Integrate the endothermic peak to calculate Onset Temperature (
) and Enthalpy of Fusion ( ).
Comparative Data Table: Establishing the Specification
Use the following template to document your internal standard.
| Parameter | Specification (Target) | Observed (Example Data) | Interpretation |
| Appearance | Pale yellow to tan powder | Pale yellow microcrystals | Darkening indicates oxidation/decomposition.[1][2] |
| MP (Capillary) | 215 – 225°C (Predicted) | To be determined | Wide range (>3°C) = Impure.[1][2] |
| DSC Onset ( | Within ±1°C of Capillary | To be determined | The thermodynamic melting point.[1][2] |
| DSC Peak ( | To be determined | - | |
| Purity (HPLC) | 99.2% | Correlate MP depression with % impurity. |
References
-
Thermo Scientific Chemicals. (2024).[1][2] 5-Benzyloxyindole-3-carboxaldehyde Product Specification. Retrieved from [1][2]
-
BenchChem. (2024).[1][2] Indole-3-carboxaldehyde Properties and Synthesis. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2] 6-Benzyloxyindole-3-carboxaldehyde Properties. Retrieved from [1][2]
Sources
A Researcher's Guide to the Biological Assay Validation of Indole-Based Tubulin Inhibitors
In the landscape of oncology drug discovery, tubulin has long been a clinically validated and highly attractive target.[1][2] Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental to numerous cellular processes, most notably mitotic spindle formation and chromosome segregation.[3][4] Disruption of microtubule dynamics triggers cell cycle arrest and, ultimately, apoptosis, making tubulin inhibitors a cornerstone of cancer chemotherapy.[4] Among the diverse chemical scaffolds targeting tubulin, indole-based compounds have emerged as a particularly promising class, with many exhibiting potent antiproliferative activities.[5][6]
This guide provides a comprehensive overview of the essential biological assays required to validate the activity and elucidate the mechanism of action of novel indole-based tubulin inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to aid researchers in their drug development endeavors.
The Central Hypothesis: Disrupting Microtubule Dynamics
The fundamental premise behind tubulin-targeting cancer therapeutics is the disruption of the delicate equilibrium between tubulin polymerization and depolymerization.[3] Indole-based inhibitors, much like the natural product colchicine, typically bind to the β-tubulin subunit at the colchicine-binding site, sterically hindering the incorporation of tubulin dimers into growing microtubules.[1][7][8] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and activation of the spindle assembly checkpoint, which culminates in mitotic arrest and apoptosis.[4]
Our validation workflow is designed to systematically test this hypothesis, moving from direct biochemical evidence of tubulin interaction to cellular and, ultimately, in vivo confirmation of anti-cancer activity.
Caption: Proposed mechanism of action for indole-based tubulin inhibitors.
Biochemical Validation: Direct Interaction with Tubulin
The first and most direct test of our hypothesis is to determine if the indole-based compound of interest directly inhibits tubulin polymerization in a cell-free system. This is a critical step to confirm the on-target activity and rule out other potential mechanisms of cytotoxicity.
In Vitro Tubulin Polymerization Assay
This assay measures the extent of microtubule formation over time by monitoring changes in light scattering or fluorescence.[9][10] As tubulin dimers polymerize into microtubules, the turbidity of the solution increases, which can be measured as an increase in optical density (OD) at 340 nm.[9] Alternatively, a fluorescent reporter can be used that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[3][10]
Experimental Rationale: By comparing the polymerization kinetics in the presence and absence of the test compound, we can quantify its inhibitory effect. A potent inhibitor will suppress the rate and extent of polymerization.
Detailed Protocol: Turbidity-Based Assay [11]
-
Reagent Preparation:
-
Thaw purified tubulin (ideally >99% pure) on ice.[11]
-
Prepare a 2X tubulin polymerization buffer (e.g., 160 mM PIPES pH 6.9, 4 mM MgCl2, 1 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in polymerization buffer.
-
Prepare serial dilutions of the indole-based inhibitor and a positive control (e.g., colchicine or nocodazole) in polymerization buffer. A vehicle control (e.g., DMSO) should also be prepared.[12]
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the test compound dilutions, positive control, or vehicle control.
-
Prepare the tubulin polymerization mix by combining the tubulin stock, 2X polymerization buffer, and GTP to achieve a final tubulin concentration of approximately 3 mg/mL and a final GTP concentration of 1 mM.
-
Add 90 µL of the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the OD340 as a function of time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.
-
| Compound | IC50 (µM) |
| Indole-A | 2.5 |
| Indole-B | 15.2 |
| Colchicine | 1.8 |
Table 1. Comparative IC50 values from in vitro tubulin polymerization assays.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cellular Validation: Confirming the Phenotypic Effects
Once direct inhibition of tubulin polymerization is established, the next logical step is to assess the effects of the indole-based compounds on cancer cells. This involves a series of assays to confirm that the observed cytotoxicity is a consequence of the intended mechanism of action.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the potency of the inhibitor in a cellular context.[13] Common methods include MTT or CCK-8 assays, which measure metabolic activity as a surrogate for cell viability, and real-time cell analysis (RTCA), which monitors cell proliferation by measuring changes in electrical impedance.[14][15]
Experimental Rationale: A dose-dependent decrease in cell viability is expected. Comparing the IC50 values across different cancer cell lines can also provide insights into the spectrum of activity.
Detailed Protocol: CCK-8 Assay [15]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole-based inhibitor in culture medium.
-
Replace the existing medium with medium containing the test compound, a positive control (e.g., paclitaxel), and a vehicle control.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression.
-
| Cell Line | Indole-A IC50 (nM) | Paclitaxel IC50 (nM) |
| HeLa (Cervical) | 15.8 | 5.2 |
| A549 (Lung) | 25.3 | 8.1 |
| MCF-7 (Breast) | 12.5 | 4.7 |
Table 2. Comparative IC50 values from CCK-8 cell viability assays.
Cell Cycle Analysis
A hallmark of tubulin inhibitors is their ability to induce cell cycle arrest at the G2/M phase.[16][17] This can be readily quantified using flow cytometry with a DNA-intercalating dye such as propidium iodide (PI).[18]
Experimental Rationale: As cells are unable to form a functional mitotic spindle, they accumulate in the G2 or M phase of the cell cycle. This results in a significant increase in the proportion of cells with 4N DNA content.
Detailed Protocol: Propidium Iodide Staining and Flow Cytometry [16]
-
Cell Treatment and Harvesting:
-
Treat cells with the indole-based inhibitor at concentrations around the IC50 value for a duration sufficient to induce cell cycle arrest (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.[16]
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.[16]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.[16]
-
-
Flow Cytometry:
| Treatment | % G1 | % S | % G2/M |
| Vehicle | 55.4 | 20.1 | 24.5 |
| Indole-A (20 nM) | 10.2 | 5.3 | 84.5 |
| Nocodazole (100 nM) | 12.8 | 6.1 | 81.1 |
Table 3. Cell cycle distribution in HeLa cells treated with Indole-A.
Immunofluorescence Microscopy of Microtubules
Visualizing the direct effect of the inhibitor on the microtubule network provides compelling qualitative evidence of its mechanism of action.[19][20] Immunofluorescence staining allows for the direct observation of microtubule depolymerization and disruption of the mitotic spindle.[21]
Experimental Rationale: In untreated interphase cells, a well-organized network of cytoplasmic microtubules should be visible.[19] In mitotic cells, a bipolar spindle apparatus will be present. Treatment with an indole-based tubulin inhibitor is expected to cause a diffuse, fragmented tubulin staining pattern and the absence of a proper mitotic spindle.[22]
Detailed Protocol: Tubulin Immunofluorescence [21]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the test compound for a suitable duration (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[21]
-
-
Immunostaining:
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope.
-
In Vivo Validation: Assessing Anti-Tumor Efficacy
The ultimate validation of a potential anti-cancer drug is its efficacy in a living organism.[4] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the in vivo activity of tubulin inhibitors.[2][23]
Experimental Rationale: Systemic administration of the indole-based inhibitor should lead to a significant reduction in tumor growth compared to vehicle-treated controls.
Synthesized Protocol: Subcutaneous Xenograft Model [4]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the indole-based inhibitor and a vehicle control via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the tumor growth inhibition (TGI) between the treated and control groups.
-
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| Indole-A (10 mg/kg) | 480 ± 95 | 61.6 |
| Paclitaxel (10 mg/kg) | 410 ± 80 | 67.2 |
Table 4. In vivo efficacy of Indole-A in a HeLa xenograft model.
Caption: Workflow for in vivo validation using a xenograft model.
Conclusion
The validation of indole-based tubulin inhibitors requires a multi-faceted approach that systematically confirms their mechanism of action from the biochemical to the in vivo level. By employing a logical progression of assays, researchers can build a robust data package that supports the continued development of these promising anti-cancer agents. The protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of novel tubulin-targeting compounds, ultimately contributing to the advancement of next-generation cancer therapies.
References
- Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Entasobulin - Benchchem. (n.d.).
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.).
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025, August 19). R Discovery.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.).
- Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P). (n.d.).
- Immunofluorescence staining of microtubules - Bio-protocol. (n.d.).
- Tubulin Polymerization Assays. - Bio-protocol. (n.d.).
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (n.d.).
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.).
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC. (2018, August 1).
- Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. (n.d.).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI.
- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023, September 29). MDPI.
- A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone - PubMed. (2017, November 15).
- A Head-to-Head In Vivo Comparison of Tubulin Inhibitors: Efficacy, Toxicity, and Mechanistic Insights - Benchchem. (n.d.).
- Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. - BEARdocs. (n.d.).
- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo - MDPI. (2025, December 15).
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo - Preprints.org. (2025, October 17).
- Cytoplasmic microtubules in normal and transformed cells in culture: analysis by tubulin antibody immunofluorescence. | PNAS. (n.d.).
- Protocols - Flow cytometry. (2016, December 19).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI. (2025, November 24).
- In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - STAR Protocols. (2020, November 26).
- Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - Frontiers. (n.d.).
- Synthesis, Modeling, and Biological Evaluation of Anti-Tubulin Indole-Substituted Furanones | Request PDF - ResearchGate. (n.d.).
- Cell Cycle Analysis. (n.d.).
- Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. (2024, April 25).
- Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC. (2012, November 28).
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed. (2022, February 28).
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Identification and Risk Assessment
Based on data from the analogous compound 5-(Benzyloxy)-1H-indole-3-carbaldehyde, this chemical should be treated as hazardous.[1][2] The primary anticipated hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][3]
It is crucial to handle this compound with the assumption that it is hazardous until further toxicological data becomes available.[4]
Hazard Summary Table
| Hazard Classification | Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | 2 | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory System | 3 | P261, P271, P304+P340, P312, P403+P233 |
Personal Protective Equipment (PPE): A Mandate for Safety
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde.
-
Eye and Face Protection: Chemical splash goggles are required to protect against potential splashes.[5] In situations with a heightened risk of splashing, a face shield should be used in conjunction with goggles.[6][7]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[8] Nitrile or neoprene gloves are recommended for handling aromatic aldehydes.[9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8]
-
Body Protection: A laboratory coat or other protective garments must be worn to protect against skin exposure.[6][10] For tasks with a higher potential for contamination, consider a chemical-resistant apron or coveralls.[9][11]
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1][2] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.[7][9]
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling the specified compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Have spill control materials, such as absorbent pads or vermiculite, within easy reach.[6]
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
-
Handling the Compound:
-
Don all required PPE before handling the chemical container.
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound is reportedly soluble in organic solvents like DMSO and dimethylformamide.[4]
-
-
Post-Handling:
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste can pose a significant threat to both human health and the environment.
-
Waste Segregation:
-
All solid waste contaminated with 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, including disposable gloves, weighing papers, and absorbent materials, must be placed in a designated, clearly labeled hazardous waste container.[6]
-
The container should be labeled with "HAZARDOUS WASTE" and the full chemical name.[6]
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[6]
-
-
Container Management:
-
Final Disposal:
Chemical Waste Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
References
-
Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
-
Liofilchem. Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]
-
University of Wollongong. Personal Protective Equipment (PPE) - Glove Selection Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
